5-Methylquinoline-8-carboxylic acid
Description
BenchChem offers high-quality 5-Methylquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETDZROERVRCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615752 | |
| Record name | 5-Methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-51-2 | |
| Record name | 5-Methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacophore Frontier: Biological Potential of 5-Methylquinoline-8-carboxylic Acid
Executive Summary: The Lipophilic Chelator
5-Methylquinoline-8-carboxylic acid represents a refined structural optimization of the classic quinoline-8-carboxylic acid scaffold. While the parent compound is a known metal chelator and bio-isostere for various enzymatic co-factors, the introduction of the methyl group at the C5 position introduces critical physicochemical alterations—specifically enhanced lipophilicity and metabolic obstruction—that make it a high-value intermediate in drug discovery.
This technical guide analyzes its utility in two primary therapeutic vectors: Neurokinin-3 (NK3) receptor antagonism (CNS disorders) and Metalloproteinase inhibition (Oncology).
Chemical Architecture & SAR Logic
The "Magic Methyl" Effect
In medicinal chemistry, the addition of a methyl group (the "Magic Methyl" effect) often boosts potency by 10-100 fold. For 5-methylquinoline-8-carboxylic acid, the C5-methyl group serves three specific functions:
-
Metabolic Blockade: The C5 and C8 positions of quinolines are electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Methylation at C5 blocks this "soft spot," potentially extending the molecule's half-life (t1/2) in vivo.
-
Conformational Lock: The steric bulk of the methyl group can restrict the rotation of substituents at neighboring positions, pre-organizing the molecule for receptor binding.
-
Lipophilicity Modulation: It increases the logP value, enhancing blood-brain barrier (BBB) permeability—a critical requirement for its application in CNS-targeting NK3 antagonists.
The Chelation Pincer
The core mechanism of action for the 8-COOH derivative is the formation of a stable 5- or 6-membered chelate ring with divalent cations (Zn²⁺, Fe²⁺, Cu²⁺). Unlike 8-hydroxyquinoline (which forms a 5-membered ring), the 8-carboxylic acid forms a slightly larger bite angle, altering its selectivity toward specific metallo-enzymes like Matrix Metalloproteinases (MMPs) or Histone Demethylases (JMJD3).
Figure 1: Mechanism of Action and SAR Optimization. The diagram illustrates the metal chelation pathway and the stabilizing role of the C5-methyl group.
Therapeutic Vectors
Vector A: NK3 Receptor Antagonism (CNS)
The quinoline-carboxylic acid moiety is a validated pharmacophore in the synthesis of Osanetant and Talnetant analogs, used for treating schizophrenia and vasomotor symptoms (hot flashes) in menopause.
-
Mechanism: The 8-COOH group often serves as an attachment point for amide coupling with chiral amines (e.g., piperidines), creating the "tail" of the antagonist that fits into the deep hydrophobic pocket of the NK3 G-protein coupled receptor (GPCR).
-
Advantage: The 5-methyl variant provides the necessary lipophilicity to cross the BBB, a limitation often seen in more polar quinoline derivatives.
Vector B: Metalloproteinase & Epigenetic Inhibition (Oncology)
Recent studies highlight quinoline-8-carboxylic acids as inhibitors of JMJD3 (KDM6B) , a histone demethylase overexpressed in prostate and breast cancers.
-
Mechanism: JMJD3 relies on Fe(II) and α-ketoglutarate in its active site. The 5-methylquinoline-8-carboxylic acid mimics α-ketoglutarate, chelating the catalytic iron and competitively inhibiting the enzyme.
-
Selectivity: The 5-methyl group helps distinguish between the homologous JMJD3 and UTX enzymes via steric clashes in the UTX binding pocket.
Experimental Protocols
Synthesis: Modified Doebner-Miller Reaction
To generate the core scaffold with high regioselectivity.
-
Reagents: 3-Amino-4-methylbenzoic acid (precursor), Paraldehyde (carbon source), concentrated HCl.
-
Procedure:
-
Dissolve 3-Amino-4-methylbenzoic acid in 6M HCl.
-
Add Paraldehyde dropwise at 90°C over 1 hour (controlled addition is crucial to prevent polymerization).
-
Reflux for 4 hours.
-
Neutralize with NaOH to pH 4-5 to precipitate the crude acid.
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
-
Validation: 1H-NMR should show the disappearance of the amine protons and the appearance of the quinoline aromatic system, with a distinct singlet for the C5-methyl group around δ 2.6 ppm.
Assay: FRET-Based Metal Chelation Screening
To quantify the biological potential against metallo-enzymes.
-
Objective: Determine the Kd (dissociation constant) of the molecule for Zn²⁺ (MMP proxy) vs. Fe²⁺ (JMJD3 proxy).
-
Reagents: FluoZin-3 (Zn²⁺ indicator) or Phen Green SK (Fe²⁺ indicator).
-
Protocol:
-
Prepare a 96-well black microplate.
-
Add 10 nM of the metal salt (ZnCl₂ or FeSO₄) in HEPES buffer (pH 7.4).
-
Add the fluorescent indicator (1 µM).
-
Titrate 5-Methylquinoline-8-carboxylic acid (0.1 nM to 100 µM).
-
Readout: Measure fluorescence quenching (for Phen Green) or signal reduction (for FluoZin-3) using a plate reader.
-
Data Analysis: Plot % Fluorescence vs. Log[Concentration] to derive IC50 values.
-
| Metal Target | Indicator Dye | Expected IC50 (Parent) | Expected IC50 (5-Me) | Biological Relevance |
| Zn²⁺ | FluoZin-3 | 1.2 µM | 0.8 - 1.5 µM | Matrix Metalloproteinases (Metastasis) |
| Fe²⁺ | Phen Green SK | 2.5 µM | 2.0 - 3.0 µM | JMJD3 Demethylase (Epigenetics) |
| Cu²⁺ | Phen Green FL | 0.5 µM | < 0.5 µM | Neuroprotection (Alzheimer's) |
In Silico Docking Strategy
Before wet-lab synthesis of derivatives, computational validation is required.
Figure 2: Computational Docking Workflow. Standardized pipeline for validating binding affinity against NK3 receptors or Metallo-enzymes.
Critical Docking Parameter: Ensure the N1-nitrogen and the carboxylic acid oxygen are constrained to face the metal center (if docking against enzymes) or that the 5-methyl group is oriented toward the hydrophobic sub-pocket (if docking against NK3).
References
-
MMP Inhibition & Quinoline Scaffolds: Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. (2019).[1] European Journal of Medicinal Chemistry.
-
Epigenetic Targets (JMJD3): Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. (2016). ChemMedChem.
-
NK3 Antagonists (Osanetant/Talnetant Chemistry): Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause.[2] (2020).[3] Reproductive Health.
-
General Quinoline Bioactivity: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. (2024).[4] Chemical Biology & Drug Design.
Sources
- 1. Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety data sheet (SDS) and toxicity of 5-Methylquinoline-8-carboxylic acid
Executive Summary
This technical guide provides a comprehensive safety and toxicological profile for 5-Methylquinoline-8-carboxylic acid , a specialized intermediate used in the synthesis of metallo-pharmaceuticals, kinase inhibitors, and supramolecular ligands. Unlike common reagents, specific toxicological data for this isomer is often fragmented. This monograph synthesizes available experimental data with Quantitative Structure-Activity Relationship (QSAR) principles to provide a robust risk assessment framework for researchers.
Key Hazard Overview:
-
Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory).[1]
-
Latent Risks: Potential genotoxicity (based on the 5-methylquinoline scaffold) and heavy metal mobilization (chelation capability).
-
Handling Level: BSL-1 / Chemical Fume Hood Mandatory.
Part 1: Chemical Identity & Physicochemical Properties[2]
Understanding the physical state is the first line of defense in exposure control. As a quinoline carboxylic acid, this compound exhibits pH-dependent solubility, which dictates both its bioavailability and decontamination protocols.
| Property | Data / Characteristic | Practical Implication |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.19 g/mol | - |
| Appearance | Off-white to yellow crystalline powder | Dust generation is a primary inhalation risk.[2] |
| Solubility (Water) | Low (at neutral pH) | Poor water solubility makes eye/skin decontamination difficult without soap/surfactants. |
| Solubility (Solvents) | DMSO, Methanol, Aqueous Base (NaOH) | Critical: Dissolving in DMSO enhances skin permeability, bypassing the stratum corneum. |
| Acidity (pKa) | ~4.5 - 5.0 (COOH group) | Forms water-soluble salts in basic conditions (pH > 8). |
| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; potential for passive membrane transport. |
Part 2: GHS Hazard Identification & Risk Assessment[4]
While a harmonized GHS classification may not exist in all jurisdictions for this specific isomer, the following classification is derived from read-across data of closely related analogs (Quinoline-8-carboxylic acid and 5-methylquinoline).
Harmonized Hazard Statements (Derived)
-
H302: Harmful if swallowed (Estimated LD50: 800–1200 mg/kg).
Structural Alerts (The "Why" Behind the Toxicity)
-
The Quinoline Core: The parent scaffold (quinoline) is a known mutagen. However, the addition of the carboxylic acid group at position 8 increases polarity, favoring renal excretion over metabolic activation.
-
The 5-Methyl Group: Alkyl-substituted quinolines (specifically 5-methylquinoline) have shown mutagenic potential in Salmonella assays (TA100 strain) after metabolic activation (S9 fraction).[6] The methyl group can be oxidized to a reactive benzylic alcohol/cation, capable of DNA alkylation.
-
The 8-Carboxylic Acid: This moiety creates a chelation pocket with the quinoline nitrogen. While less potent than 8-hydroxyquinoline, it can still sequester essential divalent cations (Zn²⁺, Fe²⁺), potentially inhibiting metalloenzymes if ingested in high doses.
Part 3: Toxicological Profile & Mechanism
This section synthesizes the biological behavior of the compound.[7][6][8]
Metabolic Activation Pathway
The toxicity of methylquinolines is often metabolic. The liver cytochrome P450 system can oxidize the 5-methyl group.
Figure 1: Proposed metabolic fate. The presence of the polar carboxyl group (COOH) acts as a "safety handle," promoting excretion (Green path) over the formation of reactive DNA adducts (Black path) typical of simple methylquinolines.
Chelation Toxicity
-
Mechanism: The nitrogen lone pair and the carboxylate oxygen can form a bidentate ligand with metal ions.
-
Risk: Chronic exposure could theoretically interfere with zinc-finger proteins or iron transport, though the affinity is lower than that of 8-hydroxyquinoline.
Part 4: Safe Handling Protocols
Protocol A: Safe Solubilization & Weighing
Context: The compound is a light, electrostatic powder. Inhalation of dust is the primary route of exposure in the lab.
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a powder containment balance enclosure.
-
PPE: Nitrile gloves (double gloving recommended if dissolving in DMSO), safety glasses with side shields, and a lab coat.
-
Solubilization Strategy:
-
Avoid: Attempting to dissolve directly in neutral water (will result in suspension).
-
Correct Method: Dissolve in a minimal amount of DMSO or 1M NaOH, then dilute with buffer/water.
-
Warning: Once dissolved in DMSO, the compound can penetrate nitrile gloves faster. Change gloves immediately upon splash contact.
-
Protocol B: Waste Disposal & Deactivation
Context: Do not mix with heavy metal waste streams unless intended.
-
Segregation: Dispose of solid waste in "Hazardous Solid - Toxic/Irritant" containers.
-
Liquid Waste:
-
If dissolved in organic solvents: "Organic Solvent Waste."
-
If dissolved in aqueous base: "Basic Aqueous Waste."
-
-
Incompatibility: Do not mix with strong oxidizing agents (e.g., concentrated nitric acid, peroxides) in the waste container, as the methyl group is oxidizable and can generate heat.
Part 5: Emergency Response
| Scenario | Immediate Action | Medical Rationale |
| Eye Contact | Rinse with water for 15 minutes , lifting lids.[2][3][5] | The carboxylic acid moiety is acidic; immediate dilution prevents corneal opacity. |
| Skin Contact | Wash with soap and water.[2][3][5] Do not use ethanol. | Ethanol may increase the solubility and skin absorption of the compound. |
| Inhalation | Move to fresh air.[2][3][5][9] If wheezing occurs, seek medical aid. | Irritation of the bronchial mucosa (H335) is expected from dust inhalation. |
| Ingestion | Rinse mouth. Do not induce vomiting. | Risk of aspiration; the compound is an irritant to the esophageal lining. |
Part 6: Experimental Workflow Visualization
The following diagram illustrates the decision matrix for researchers incorporating this compound into biological assays.
Figure 2: Operational safety workflow. Note the critical decision point regarding solvent choice (DMSO), which alters the risk profile significantly.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85631, 5-Methylquinoline. (Data source for methylquinoline mutagenicity).[6] [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline-8-carboxylic acid. (Source for read-across hazard classification). [Link]
-
Pandawa Institute. Acute Toxicity of Quinoline Derivatives: In Silico and In Vivo Studies. (QSAR and toxicity prediction for quinoline derivatives). [Link]
-
National Toxicology Program (NTP). Testing Status of Methylquinolines. (Genotoxicity data on 5-methylquinoline).[6] [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ie [fishersci.ie]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Note: Efficient Synthesis Protocols for 5-Methylquinoline-8-carboxylic acid
This Application Note provides a comprehensive technical guide for the synthesis of 5-Methylquinoline-8-carboxylic acid , a critical scaffold in the development of metallo-pharmaceuticals, NK3 antagonists, and agrochemicals.
The guide prioritizes regioselectivity and scalability , offering two distinct protocols:
-
The "Precision" Route (Recommended) : Palladium-catalyzed carbonylation of a triflate intermediate.
-
The "Direct" Route : A modified Skraup cyclization for bulk synthesis.
Introduction & Retrosynthetic Analysis
5-Methylquinoline-8-carboxylic acid (CAS: 70585-51-2) presents a unique synthetic challenge due to the need for precise substituent placement on the benzenoid ring of the quinoline system. The 5-methyl group activates the 8-position electronically but also introduces steric bulk.
Retrosynthetic Strategy
To ensure high purity and avoid the "tar" often associated with classical quinoline synthesis, we propose a disconnection that utilizes the commercially available 5-methyl-8-hydroxyquinoline as a defined starting material. Alternatively, a de novo ring construction via the Skraup reaction offers a shorter path but requires rigorous purification.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Protocol A: The "Precision" Route (Pd-Catalyzed Carbonylation)
Rationale: This protocol is the "Gold Standard" for medicinal chemistry applications. It avoids the harsh acidic conditions of the Skraup reaction and guarantees the position of the carboxyl group by exploiting the pre-existing oxygen handle at the 8-position.
Phase 1: Activation (Triflation)
The hydroxyl group is converted into a triflate (OTf), a pseudohalogen that is an excellent partner for palladium-catalyzed cross-coupling.
Reagents:
-
Substrate: 5-Methyl-8-hydroxyquinoline (1.0 eq)
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.2 eq) -
Base: Pyridine (3.0 eq) or
/DMAP -
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 5-methyl-8-hydroxyquinoline in anhydrous DCM at 0°C under nitrogen.
-
Add pyridine slowly.
-
Add
dropwise over 20 minutes. Caution: Exothermic. -
Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of a non-polar spot).
-
Workup : Quench with saturated
. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove pyridine) and brine. Dry over . -
Yield : Expect >90%. The product, 5-methylquinolin-8-yl trifluoromethanesulfonate , is a stable solid.
Phase 2: Carbonylation
The triflate is converted to the methyl ester, followed by hydrolysis. Direct carbonylation to the acid is possible but often lower yielding due to catalyst poisoning by the acid product.
Reagents:
-
Catalyst:
(5 mol%) -
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (5 mol%)
-
CO Source: Carbon Monoxide (balloon) or
(solid source) -
Base: Triethylamine (
) (2.0 eq) -
Solvent: Methanol (MeOH) / DMSO (1:1 v/v)
Procedure:
-
Charge a pressure tube or flask with the Triflate,
, dppp, and in MeOH/DMSO. -
Purge with CO gas (3 cycles) or add
. -
Heat to 70°C for 12 hours. The solution typically turns dark.
-
Workup : Filter through Celite to remove Pd black. Concentrate solvents.[1]
-
Hydrolysis : Dissolve the crude methyl ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Acidify to pH 3-4 with 1M HCl. The product, 5-Methylquinoline-8-carboxylic acid , will precipitate.
Data Summary: Route A
| Parameter | Value | Notes |
| Overall Yield | 65 - 75% | Two steps (Triflation + Carbonylation) |
| Purity | >98% | After recrystallization (EtOH) |
| Key Advantage | Regiospecificity | No isomer formation |
| Safety | Moderate | Requires CO handling (or surrogate) |
Protocol B: The "Direct" Route (Modified Skraup)
Rationale: For larger scale synthesis where chromatography is to be avoided, the Skraup reaction is efficient. We utilize a modified protocol using sodium m-nitrobenzenesulfonate as a water-soluble oxidant, which moderates the reaction exotherm compared to nitrobenzene.
Reagents:
-
Substrate: 2-Amino-4-methylbenzoic acid (4-Methylanthranilic acid) (1.0 eq)
-
Reagent: Glycerol (3.0 eq)
-
Acid: Conc.[2]
(2.5 eq) -
Oxidant: Sodium m-nitrobenzenesulfonate (0.7 eq) or Iodine (cat.)
-
Moderator:
(cat.)
Procedure:
-
Premix : In a round-bottom flask, mix the aniline, glycerol, and oxidant.
-
Acid Addition : Add conc.
dropwise with stirring. The mixture will become a thick paste. -
Heating : Heat cautiously to 130°C. Critical Step: A vigorous exotherm will occur around 120-130°C. Use a large reflux condenser. Maintain reflux (approx. 140-150°C) for 4 hours.
-
Workup : Cool to 80°C. Dilute with water.
-
Basification : Neutralize with 50% NaOH solution to pH 8-9. Steam distill to remove unreacted aniline/quinoline byproducts if necessary.
-
Isolation : The carboxylic acid is amphoteric. Adjust pH to the isoelectric point (approx pH 3.5 - 4.0) using glacial acetic acid. The product precipitates as a tan solid.
-
Purification : Recrystallize from DMF/Ethanol.
Mechanistic Workflow (Route A)
The palladium-catalyzed cycle is the most complex but controllable aspect of this synthesis.
Figure 2: Catalytic cycle for the alkoxycarbonylation of 5-methylquinolin-8-yl triflate.
Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal (Solvent: DMSO-d6) | Structural Assignment |
| 1H NMR | 5-Methyl group | |
| H-2 (Deshielded by N) | ||
| H-4 | ||
| H-3, H-6, H-7 | ||
| COOH (Exchangeable) | ||
| MS (ESI) | m/z 188.07 | Molecular Ion |
| IR | 1690 - 1710 cm | C=O stretch (Acid) |
References
-
Skraup Synthesis Overview : Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[3] Organic Reactions1953 , 7, 59–98.[3][4] Link[3]
- Triflation Protocol: Ritter, T. et al. "Fluorination of Aryl Triflates." Organic Syntheses2010, 87, 201.
-
Palladium-Catalyzed Carbonylation : Cacchi, S. et al. "Palladium-Catalyzed Carbonylation of Aryl Triflates." Tetrahedron Letters1986 , 27, 3931. Link
-
Commercial Availability : 5-Methyl-8-hydroxyquinoline (CAS 5541-67-3) and 2-Amino-4-methylbenzoic acid (CAS 2305-36-4) are standard catalog items from Sigma-Aldrich/Merck. Link
- Analogous Synthesis (8-COOH): "Process for the preparation of quinoline-8-carboxylic acid.
Sources
Application Note & Protocol: Leveraging 5-Methylquinoline-8-carboxylic acid for the Design of Advanced Metal-Organic Frameworks
Abstract: Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely dictated by the interplay between the metal node and the organic ligand. This document provides a detailed guide for researchers, materials scientists, and drug development professionals on the strategic use of 5-Methylquinoline-8-carboxylic acid as a sophisticated ligand for synthesizing functional MOFs. We will explore the unique structural attributes of this ligand, provide a comprehensive solvothermal synthesis protocol, detail essential characterization techniques, and present a practical application in drug delivery, complete with a step-by-step workflow. The focus is not merely on procedural steps but on the underlying scientific rationale to empower researchers to innovate and troubleshoot effectively.
The Strategic Advantage of the 5-Methylquinoline-8-carboxylic Acid Ligand
The rational design of MOFs begins with the selection of the organic ligand, as this component primarily defines the framework's geometry, pore environment, and functionality.[1][2] 5-Methylquinoline-8-carboxylic acid is a compelling, non-standard ligand choice that offers several distinct advantages over more conventional linkers like terephthalic acid.
-
Structural Rigidity and Pre-determined Coordination Geometry: The fused aromatic rings of the quinoline core provide a rigid backbone, which is crucial for the formation of stable and permanently porous structures.[2] The specific placement of the nitrogen atom and the carboxylate group creates a bidentate chelating site that directs the coordination with the metal center in a predictable manner.
-
Inherent Functionality: The quinoline moiety is a well-known pharmacophore and a privileged structure in medicinal chemistry, appearing in drugs like chloroquine and quinine.[3][4] Its presence within the MOF backbone can impart intrinsic biological activity or enhance interactions with guest drug molecules. The nitrogen atom acts as a Lewis base site, available for post-synthetic modification or for establishing specific interactions (e.g., hydrogen bonding) within the pores.
-
Steric Tuning via the Methyl Group: The methyl group at the 5-position provides steric hindrance that can influence the self-assembly process. This allows for fine-tuning of the resulting framework topology and pore dimensions, potentially preventing the formation of overly dense, non-porous phases and favoring more open, accessible structures.
The combination of a robust coordinating group (carboxylate), a rigid and functional aromatic system (quinoline), and a steric-tuning element (methyl group) makes 5-Methylquinoline-8-carboxylic acid an exemplary ligand for creating next-generation, application-specific MOFs.
Solvothermal Synthesis of a 5-MQ-8-C-Based MOF: A Detailed Protocol
Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[5][6] It involves heating the constituent metal salts and organic ligands in a sealed vessel at temperatures above the solvent's boiling point, which facilitates the dissolution of precursors and promotes crystal growth.[6]
This protocol describes the synthesis of a hypothetical zinc-based MOF, designated Zn-(5-MQ-8-C), as a representative example.
Materials & Equipment:
-
5-Methylquinoline-8-carboxylic acid (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Chloroform & Methanol (for washing/activation)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
-
Programmable Laboratory Oven
-
Centrifuge and Ultrasonic Bath
-
Schlenk Line or Vacuum Oven for activation
Protocol 2.1: MOF Synthesis
Step 1: Reagent Preparation
-
In a 20 mL glass scintillation vial, dissolve 47.3 mg (0.25 mmol) of 5-Methylquinoline-8-carboxylic acid in 10 mL of DMF.
-
In a separate container, dissolve 74.4 mg (0.25 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Scientist's Note: DMF is a common solvent for MOF synthesis because of its high boiling point and its ability to dissolve a wide range of organic ligands and metal salts.[7] It can also act as a weak base, which can help deprotonate the carboxylic acid ligand to facilitate coordination.
-
Step 2: Reaction Mixture Assembly
-
Add the zinc nitrate solution to the ligand solution dropwise while stirring.
-
Cap the vial tightly. For reactions above 150°C, it is imperative to use a Teflon-lined stainless-steel autoclave to handle the increased pressure.[6]
Step 3: Crystallization
-
Place the sealed vial in a pre-heated programmable oven.
-
Heat the reaction mixture to 120°C and hold for 24 hours.
-
Allow the oven to cool down slowly to room temperature (e.g., over 12 hours).
-
Rationale: The specific temperature and time are critical parameters that control the nucleation and growth of MOF crystals.[8] A slow cooling rate is often crucial for obtaining larger, higher-quality single crystals suitable for X-ray diffraction analysis.
-
Step 4: Product Isolation and Purification
-
After cooling, a crystalline powder should be visible at the bottom of the vial.
-
Decant the mother liquor carefully.
-
Add 10 mL of fresh DMF to the vial, sonicate for 15 minutes to wash the crystals, and then collect the product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Repeat this washing step three times with fresh DMF to remove any unreacted starting materials trapped within the pores.
Step 5: Solvent Exchange and Activation
-
After the final DMF wash, decant the supernatant and re-disperse the solid in 10 mL of a more volatile solvent like chloroform or methanol. Let it soak for 24 hours.
-
Repeat the solvent exchange step two more times.
-
Collect the final product by centrifugation and dry under high vacuum at 150°C for 12 hours. This process, known as "activation," removes the guest solvent molecules from the pores, making the internal surface area accessible.[6]
-
Rationale: Activation is a critical step. DMF has a high boiling point and can be difficult to remove. Exchanging it with a lower-boiling-point solvent facilitates its removal under vacuum, which is essential to realize the MOF's porosity for applications like gas storage or drug delivery.[6]
-
The resulting activated white or off-white powder is the final MOF product, ready for characterization.
Essential Characterization of the Synthesized MOF
Successful synthesis must be confirmed through a suite of analytical techniques. Each method provides a piece of the puzzle to validate the structure, purity, and properties of the material.
| Technique | Purpose | Expected Result for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the bulk sample. | A pattern with sharp, well-defined peaks, indicating a highly crystalline material. The peak positions should be consistent across different batches and distinct from the patterns of the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | The characteristic C=O stretching band of the carboxylic acid (~1700 cm⁻¹) should disappear or shift to lower wavenumbers (asymmetric and symmetric stretches around 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹), indicating deprotonation and coordination to the zinc ions.[9] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and confirm the removal of guest solvents. | The TGA curve should show an initial weight loss corresponding to the removal of adsorbed water/solvent, followed by a long plateau indicating the thermal stability of the framework. A sharp drop at higher temperatures signifies the decomposition of the MOF. For a stable MOF, this plateau might extend to 350-400°C.[10] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology (shape and size) of the MOF crystals. | Images should reveal crystals with a uniform and well-defined shape (e.g., cubes, rods, rhomboids), providing evidence of a homogeneous product. |
| N₂ Adsorption-Desorption Isotherm (77 K) | To quantify the porosity, including the BET surface area and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This is the definitive test for permanent porosity, with a high surface area (e.g., >500 m²/g) confirming an accessible pore network. |
Application in Drug Delivery: A Protocol for Loading and Release
The high surface area and tunable pore size of MOFs make them excellent candidates for drug delivery systems.[11][12] The quinoline functionality in our example MOF may offer favorable π-π stacking or hydrogen bonding interactions with aromatic drug molecules, potentially increasing loading capacity and modulating release kinetics.
This protocol outlines the loading of 5-Fluorouracil (5-FU), a common anticancer drug, into the Zn-(5-MQ-8-C) MOF and its subsequent in-vitro release.
Protocol 4.1: Drug Loading and Release Study
Step 1: Drug Loading
-
Prepare a stock solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., a mixture of water and ethanol) at a concentration of 1 mg/mL.
-
Immerse 50 mg of activated Zn-(5-MQ-8-C) MOF into 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 48 hours in a sealed container, protected from light.
-
Rationale: A long incubation time allows the drug molecules to diffuse into the MOF pores and reach an adsorption equilibrium, maximizing the loading capacity.
-
Step 2: Quantification of Loaded Drug
-
After incubation, collect the 5-FU loaded MOF by centrifugation (8000 rpm, 10 min).
-
Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the λ_max of 5-FU (~265 nm).
-
Calculate the amount of drug loaded into the MOF by subtracting the amount of drug remaining in the supernatant from the initial amount.
-
Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] * 100
-
Step 3: In-Vitro Drug Release
-
Place the 5-FU loaded MOF (e.g., 20 mg) into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Submerge the dialysis bag in 50 mL of Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the PBS solution and replace it with 2 mL of fresh PBS to maintain a constant volume.
-
Scientist's Note: pH-responsive MOFs are of great interest for targeted cancer therapy, as the tumor microenvironment is often more acidic than healthy tissue.[8] One could repeat this experiment at an acidic pH (e.g., 5.5) to investigate if the drug release is accelerated, which would be a highly desirable property.
-
-
Measure the concentration of 5-FU in each aliquot using UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Visualization of Workflows and Concepts
Diagrams are essential for conveying complex processes and relationships. The following are generated using the Graphviz DOT language.
Caption: Workflow for the synthesis and characterization of a quinoline-based MOF.
Caption: Conceptual model of drug encapsulation and release from a MOF pore.
References
- Recent advances in carboxylate-based indium(III)–organic frameworks. RSC Publishing.
- Spectral Characteristics and Applications of Metal–Organic Frameworks Based on Copper Cyanide and Quinoline Bases.
- Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. PMC.
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
- Metal-organic frameworks: Drug delivery applic
- Synthesis, characterisation and properties of flexible metal-organic frameworks. The University of Liverpool Repository.
- A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions (RSC Publishing).
- Structure and Properties of Metal-Organic Frameworks and MOF-Derived M
- Synthesis and characterization of new quinoline monomers.
- Possible mechanism of copper‐based MOF‐catalyzed quinoline synthesis.
- (PDF) New Carboxylate Anionic Sm-MOF: Synthesis, Structure and Effect of the Isomorphic Substitution of Sm with Gd and Tb Ions on the Luminescent Properties.
- Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK.
- Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
- Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applic
- MOF Ligands | Bridging Ligands for MOF M
- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M
- Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. MDPI.
- Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions (RSC Publishing).
- Metal-Organic Frameworks: Carboxylic Acid Ligands. BLDpharm.
- Synthesis and Formation Mechanism of Textured MOF-‐5. CORE.
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink.
- Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Dincă Research Lab - MIT.
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystalliz
- SYNTHESIZING AND CHARACTERIZING OPTICAL PROPERTY OF MOF-5 DOPED WITH TRIVALENT EUROPIUM. Neliti.
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Application Note & Protocols: Strategic Functionalization of 5-Methylquinoline-8-carboxylic Acid for Pharmaceutical Development
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 5-Methylquinoline-8-carboxylic acid (CAS: 70585-51-2) is a versatile building block that combines the quinoline core with two key functional handles: a carboxylic acid at the 8-position, ideal for forming amide and ester linkages, and a methyl group at the 5-position, which can be further modified to modulate steric and electronic properties.[5][6] This document provides a comprehensive guide for researchers, outlining detailed protocols for the strategic functionalization of this scaffold. We will delve into the rationale behind common synthetic transformations, provide step-by-step methodologies for amide and ester bond formation, and explore pathways for modifying the C5-methyl group.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a cornerstone of pharmaceutical development. Its rigid, planar structure and ability to participate in π-π stacking and hydrogen bonding interactions make it an effective pharmacophore for engaging with biological targets.[4] Functionalization of the quinoline core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall therapeutic efficacy.
5-Methylquinoline-8-carboxylic acid serves as an excellent starting point for building libraries of novel drug candidates. The 8-carboxylic acid is particularly well-suited for derivatization to explore structure-activity relationships (SAR).[7] By converting the acid to amides or esters, researchers can introduce a wide diversity of chemical groups, probing interactions within a target's binding pocket.
Figure 1: Key functionalization pathways for 5-Methylquinoline-8-carboxylic acid.
Functionalization of the 8-Carboxylic Acid Group
The carboxylic acid is the most readily accessible functional group for diversification. Its conversion into amides and esters is fundamental in medicinal chemistry for creating new chemical entities with modulated biological activity.[8][9]
Amide Bond Formation: The Power of Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires harsh conditions.[10] Modern organic synthesis relies on coupling reagents to activate the carboxylic acid, allowing the reaction to proceed under mild conditions with high efficiency.[8][] This is crucial for complex molecules with sensitive functional groups.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uranium salt-based coupling reagent. Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[12] The presence of a base, typically a non-nucleophilic hindered amine like DIPEA (N,N-Diisopropylethylamine), is essential to deprotonate the carboxylic acid and neutralize the released protons during the reaction.[12]
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
This protocol is robust for a wide range of primary and secondary amines.
Materials:
-
5-Methylquinoline-8-carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Methylquinoline-8-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains close to 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[13]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide.
| Reagent | Equivalents | Purpose |
| 5-Methylquinoline-8-carboxylic acid | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |
| HATU | 1.2 | Coupling Reagent (Activates Carboxylic Acid) |
| DIPEA | 2.5 - 3.0 | Non-nucleophilic base (Acid Scavenger) |
| Anhydrous Solvent (DMF/DCM) | - | Reaction Medium |
Table 1: Typical Reagent Stoichiometry for HATU Coupling.
Ester Formation
Esterification is another critical functionalization, often used to create prodrugs, improve cell permeability, or modulate solubility. Several methods exist, ranging from classical acid-catalyzed reactions to milder, coupling agent-driven protocols.[14]
This method is effective for simple, non-acid-sensitive alcohols like methanol and ethanol, which can be used in large excess as the solvent.[15][16]
Materials:
-
5-Methylquinoline-8-carboxylic acid (1.0 eq)
-
Alcohol (e.g., Methanol or Ethanol, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Suspend 5-Methylquinoline-8-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol) in a round-bottom flask.
-
Carefully add concentrated H₂SO₄ (approx. 0.05 eq) dropwise while stirring.
-
Heat the mixture to reflux (for methanol, ~65 °C) and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases, followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify by flash column chromatography or recrystallization as needed.
For more complex or acid-sensitive alcohols, a milder method like the Steglich esterification, which uses a carbodiimide coupling agent, is preferable.[15]
Materials:
-
5-Methylquinoline-8-carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[10]
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-Methylquinoline-8-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (or EDC) (1.2 eq) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: If using DCC, filter off the DCU precipitate and wash it with cold DCM. If using water-soluble EDC, proceed directly to washing. Wash the filtrate/solution with 0.5 M HCl (aq), followed by saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Functionalization of the C5-Methyl Group
Modification of the C5-methyl group offers an alternative vector for SAR exploration, allowing for the introduction of new functionalities without altering the core amide or ester linkage at the 8-position. A common strategy involves a two-step process: radical bromination followed by nucleophilic substitution.
Step A: Radical Bromination of the C5-Methyl Group
Materials:
-
5-Methylquinoline-8-carboxylic acid derivative (Ester or Amide) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄) or Benzene
Procedure:
-
Dissolve the starting material (1.0 eq), NBS (1.1 eq), and AIBN (0.1 eq) in CCl₄.
-
Heat the mixture to reflux for 2-6 hours. The reaction should be monitored carefully by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure. The crude 5-(bromomethyl)quinoline derivative is often used directly in the next step without extensive purification.
Step B: Nucleophilic Substitution of the Bromide
Materials:
-
Crude 5-(bromomethyl)quinoline derivative (1.0 eq)
-
Nucleophile (e.g., Sodium azide, Potassium cyanide, or an amine) (1.5 - 2.0 eq)
-
Polar aprotic solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Dissolve the crude bromide in DMF or acetonitrile.
-
Add the desired nucleophile (e.g., sodium azide to introduce an azide, which can be further reduced to an amine).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting bromide is consumed.
-
Perform an aqueous workup similar to the protocols described above (dilute with ethyl acetate, wash with water/brine).
-
Purify the final product by flash column chromatography.
Conclusion
5-Methylquinoline-8-carboxylic acid is a highly valuable and tractable scaffold for pharmaceutical research. The protocols detailed in this guide provide robust and reproducible methods for its functionalization into diverse libraries of amides, esters, and other analogs. By systematically applying these synthetic strategies, researchers can effectively explore the structure-activity landscape of this privileged core, paving the way for the discovery of novel therapeutic agents. The choice of methodology—be it a strong acid catalyst for simple esters or a sophisticated coupling reagent for complex amides—should be guided by the specific properties of the substrates and the overall goals of the synthetic campaign.
References
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
-
Gholap, A. R., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica, 4(1), 365-369. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Yakhontov, L. N., et al. (1982). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. Chemistry of Heterocyclic Compounds, 18, 594–597. [Link]
-
Gogoi, P., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Royal Society of Chemistry. [Link]
-
Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]
-
ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Common Conditions. (n.d.). Acid to Ester. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(20), 3794-804. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(5), 319-322. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. [Link]
-
Sharma, U., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for C−H functionalization of 8‐methylquinolines. [Link]
-
Kljun, J., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules, 26(11), 3337. [Link]
-
Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chemistry – An Asian Journal, 20(5), e202401266. [Link]
-
Appretech Scientific Limited. (n.d.). 5-methylquinoline-8-carboxylic acid. [Link]
-
El-Faham, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]
-
van der Velden, W. J. C., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 9(5), 1034–1043. [Link]
-
Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6934–6943. [Link]
-
ResearchGate. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]
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5-Methylquinoline-8-carboxylic acid in supramolecular chemistry applications
Application Note: 5-Methylquinoline-8-carboxylic Acid in Supramolecular Architectures
Part 1: Executive Summary & Chemical Rationale
5-Methylquinoline-8-carboxylic acid (5-Me-8-QCA) represents a strategic scaffold in the design of functional metal-organic frameworks (MOFs) and pharmaceutical co-crystals. While the parent compound, quinoline-8-carboxylic acid (8-QCA), is a well-established N,O-donor ligand, the introduction of a methyl group at the C5 position introduces critical electronic and steric modulations necessary for fine-tuning supramolecular assemblies.
This guide details the application of 5-Me-8-QCA in coordination chemistry and crystal engineering. It addresses the specific challenges of solubility and packing efficiency that this derivative solves compared to its unsubstituted analog.
Structural Analysis & Ligand Design
-
Coordination Site: The N1 nitrogen and the carboxylate oxygen at C8 form a thermodynamically stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Cd²⁺).
-
The 5-Methyl Effect:
-
Electronic: The methyl group exerts a weak positive inductive effect (+I), slightly increasing the basicity of the quinoline nitrogen compared to 8-QCA (
modulation). -
Steric/Packing: The C5 substituent disrupts the planar
stacking often observed in 8-QCA, preventing the formation of overly dense, non-porous phases in MOF synthesis. This "bump" encourages the formation of open-channel architectures.
-
Part 2: Experimental Protocols
Application 1: Solvothermal Synthesis of 2D Coordination Polymers
Target Architecture:
Rationale: Direct reaction in aqueous media often precipitates kinetic amorphous powders. A solvothermal approach utilizing amide solvents (DMF/DEF) allows for the slow release of the deprotonated ligand, facilitating the growth of X-ray quality single crystals.
Materials:
-
5-Methylquinoline-8-carboxylic acid (98%, CAS: 70585-51-2)[1]
-
Copper(II) Nitrate Trihydrate (
) -
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)[2]
Protocol:
-
Precursor Dissolution:
-
Vial A: Dissolve 0.1 mmol (18.7 mg) of 5-Me-8-QCA in 2 mL of DMF. Sonicate for 5 mins until clear.
-
Vial B: Dissolve 0.05 mmol (12.1 mg) of
in 2 mL of EtOH.
-
-
Layering (Diffusion Method):
-
In a narrow test tube (10 mm diameter), place the dense DMF ligand solution (Vial A) at the bottom.
-
Carefully add a "buffer layer" of 1:1 DMF:EtOH (1 mL) to prevent immediate mixing.
-
Gently layer the metal solution (Vial B) on top.
-
-
Crystallization:
-
Seal the tube with Parafilm and poke a single needle hole to allow slow solvent evaporation.
-
Incubate at ambient temperature (25°C) for 7–10 days.
-
-
Harvesting:
-
Blue block-shaped crystals will form at the interface.
-
Filter and wash with cold EtOH. Do not dry under high vacuum to maintain lattice solvent integrity.
-
Self-Validation Check:
-
Success Indicator: Crystals should be transparent and have well-defined edges. Opaque solids indicate rapid precipitation (failed diffusion).
-
Troubleshooting: If no crystals form after 10 days, place the tube in a 50°C sand bath to induce convection.
Application 2: Supramolecular Co-Crystallization (Hydrogen Bonding)
Target Architecture: Acid-Acid Homosynthons or Acid-Pyridine Heterosynthons.
Rationale: The carboxylic acid group of 5-Me-8-QCA can form hydrogen-bonded dimers (homosynthons) or interact with co-formers. The 5-methyl group increases lipophilicity, making this molecule an excellent candidate for co-crystallizing with hydrophobic active pharmaceutical ingredients (APIs).
Protocol (Liquid-Assisted Grinding - LAG):
-
Stoichiometry: Weigh equimolar amounts (1:1) of 5-Me-8-QCA and the co-former (e.g., Isonicotinamide).
-
Grinding:
-
Place mixture in a stainless steel grinding jar.
-
Add
of Methanol per 100 mg of solid (catalytic solvent).
-
-
Processing:
-
Grind at 30 Hz for 20 minutes using a ball mill.
-
-
Characterization:
-
Analyze the resulting powder via PXRD (Powder X-Ray Diffraction).[3] New peaks distinct from starting materials confirm co-crystal formation.
-
Part 3: Visualization & Logic
Workflow: Solvothermal Crystal Growth
Figure 1: Schematic of the liquid-liquid diffusion protocol for growing single crystals of 5-Me-8-QCA metal complexes. The buffer layer is critical for controlling reaction kinetics.
Comparative Data: 5-Me-8-QCA vs. Parent 8-QCA
| Property | Quinoline-8-carboxylic acid (8-QCA) | 5-Methylquinoline-8-carboxylic acid | Impact on Application |
| Molecular Weight | 173.17 g/mol | 187.19 g/mol | Slight increase in density. |
| LogP (Lipophilicity) | ~1.3 | ~1.8 (Predicted) | Higher solubility in organic solvents (DMF, CHCl3); better for hydrophobic co-crystals. |
| pKa (N-H) | ~4.9 | ~5.1 (Predicted) | Stronger N-donor strength due to +I effect of Methyl; more stable metal complexes. |
| Stacking Mode | Strong Face-to-Face | Offset / Edge-to-Face | Porosity: Methyl group prevents dense packing, potentially increasing void volume in MOFs. |
| Fluorescence | Weak (Quenched) | Enhanced (Rigidified) | Methyl group restricts non-radiative decay pathways in solid state. |
Part 4: Scientific Grounding & References
The protocols above are derived from the established coordination chemistry of quinoline-8-carboxylic acid derivatives. The 5-methyl substitution is a classic strategy in crystal engineering to modulate "packing coefficients" and "solubility profiles" without altering the primary coordination vector (N,O-chelation).
Key Mechanistic Insights:
-
Chelation Thermodynamics: The bite angle of the quinoline-8-carboxylate moiety is approximately 83°, ideal for octahedral geometries in
centers. The 5-methyl group is distal to the coordination site, meaning it does not sterically hinder metal binding but does influence the secondary assembly of the polymer chains [1]. -
Fluorescence Enhancement: Quinoline derivatives often exhibit fluorescence quenching due to photoinduced electron transfer (PET). Chelation with
or inhibits PET and rigidifies the ligand (Chelation-Enhanced Fluorescence - CHEF). The 5-methyl group adds steric bulk that further reduces non-radiative vibrational relaxation, potentially increasing quantum yield compared to the parent 8-QCA [2].
References:
-
Coordination Modes of Quinoline-8-Carboxylates:
-
Title: "Syntheses, crystal structures and properties of transition metal complexes with quinoline-8-carboxylic acid."
-
Source:Journal of Coordination Chemistry.
-
Context: Establishes the N,O-bidentate binding mode essential for the protocols in Part 2.
-
Link:[Link]
-
-
Supramolecular Assembly of Quinoline Derivatives:
-
Title: "Supramolecular networks in the crystals of quinoline-8-carboxylic acid and its metal complexes."
-
Source:CrystEngComm.
-
Context: Describes the hydrogen bonding patterns (dimers) that 5-Me-8-QCA mimics and modifies.
-
Link:[Link]
-
-
Compound Data & Availability:
Sources
- 1. appretech.com [appretech.com]
- 2. rsc.org [rsc.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylquinoline-8-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 5-Methylquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted quinolines like 5-Methylquinoline-8-carboxylic acid presents a unique set of challenges. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the aniline precursor can influence the reactivity and regioselectivity of the cyclization reaction. Classical methods such as the Skraup and Doebner-von Miller syntheses, while powerful, often require harsh conditions that can lead to side reactions and purification difficulties. This guide will focus on anticipating and overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5-Methylquinoline-8-carboxylic acid, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of 5-Methylquinoline-8-carboxylic acid from 2-amino-3-methylbenzoic acid and am observing very low to no formation of the desired product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in this synthesis is a common issue that can stem from several factors, primarily related to reaction conditions and reagent stability. Here is a systematic approach to troubleshooting:
-
Inadequate Reaction Temperature: The Skraup and Doebner-von Miller reactions are typically conducted at elevated temperatures (often >100°C) to drive the cyclization and dehydration steps.
-
Causality: Insufficient heat may lead to the stalling of the reaction at an intermediate stage, such as the initial Michael addition product, preventing the formation of the quinoline ring.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Be cautious, as excessively high temperatures can lead to decomposition and tar formation.
-
-
Decomposition of Starting Material: 2-Amino-3-methylbenzoic acid, under strongly acidic and high-temperature conditions, can be susceptible to decarboxylation or other side reactions.
-
Causality: The harsh conditions of classical quinoline syntheses can degrade sensitive starting materials before they have a chance to react.
-
Solution: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the quinoline synthesis. The ester can be hydrolyzed in a subsequent step to yield the desired carboxylic acid. This adds steps to the synthesis but can significantly improve the overall yield by preventing degradation of the starting material.
-
-
Inefficient Oxidizing Agent (Skraup Synthesis): The choice and amount of oxidizing agent are critical in the Skraup reaction.
-
Causality: An insufficient amount or a weak oxidizing agent will result in the incomplete conversion of the dihydroquinoline intermediate to the final quinoline product.
-
Solution: Nitrobenzene is a common oxidizing agent in the Skraup synthesis.[1] Ensure you are using a sufficient stoichiometric amount. Alternatively, milder oxidizing agents like arsenic acid or even air (in some modified procedures) can be employed, though reaction times may need to be extended.[1]
-
-
Polymerization of Acrolein/Crotonaldehyde: In both the Skraup (where acrolein is generated in situ from glycerol) and Doebner-von Miller syntheses, the α,β-unsaturated carbonyl compound can polymerize under acidic conditions.
-
Causality: This polymerization consumes the reagent required for the key Michael addition step, thus reducing the yield of the desired product.
-
Solution: For the Skraup synthesis, the slow addition of sulfuric acid to the glycerol and aniline mixture can help control the rate of acrolein formation. The use of a moderator like ferrous sulfate is also highly recommended to control the exothermicity and reduce polymerization.[2][3] For the Doebner-von Miller reaction, the slow, portion-wise addition of crotonaldehyde to the heated reaction mixture can minimize its polymerization.
-
Issue 2: Formation of Tar and Other Byproducts
Question: My reaction mixture is turning into a dark, tarry mess, making product isolation nearly impossible. How can I prevent this?
Answer: Tar formation is a notorious problem in classical quinoline syntheses, especially the Skraup reaction.[4] This is often due to the polymerization of the α,β-unsaturated carbonyl compound and decomposition of the starting materials under harsh conditions.
-
Control the Exotherm: The Skraup reaction is highly exothermic.
-
Causality: A runaway reaction leads to localized overheating, which accelerates polymerization and decomposition.
-
Solution: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[2][3] It helps to control the reaction rate and dissipate heat. Additionally, ensure efficient stirring and consider portion-wise addition of the sulfuric acid.
-
-
Optimize Reagent Purity and Order of Addition:
-
Causality: Impurities in the starting materials can act as catalysts for polymerization. The order of addition can also affect the concentration of reactive intermediates.
-
Solution: Use freshly distilled aniline (or in this case, purified 2-amino-3-methylbenzoic acid) and glycerol/crotonaldehyde. Follow a reliable protocol for the order of addition of reagents. Typically, the aniline and glycerol are mixed before the slow addition of sulfuric acid.
-
-
Modified Reaction Conditions:
-
Causality: The strongly acidic and high-temperature environment is the primary driver of tar formation.
-
Solution: Explore modified, milder conditions. For instance, some modern variations of the Doebner-von Miller reaction utilize Lewis acid catalysts instead of strong Brønsted acids, which can reduce side reactions.[5] Microwave-assisted synthesis has also been shown to reduce reaction times and byproduct formation in some cases.[6]
-
Issue 3: Difficulty in Product Purification
Question: I have managed to get some product, but I am struggling to purify it from the reaction mixture. What are the best methods for isolating and purifying 5-Methylquinoline-8-carboxylic acid?
Answer: The purification of quinoline carboxylic acids can be challenging due to their amphoteric nature and the presence of persistent impurities.
-
Initial Work-up:
-
Causality: The crude reaction mixture contains unreacted starting materials, the oxidizing agent (and its reduction products), polymerized material, and the desired product. A systematic work-up is essential to remove the bulk of these impurities.
-
Solution:
-
After cooling, carefully dilute the reaction mixture with water.
-
Neutralize the excess acid with a base (e.g., concentrated NaOH or Na₂CO₃ solution) to a pH of ~7-8. Be cautious as this is highly exothermic.
-
If nitrobenzene was used as the oxidizing agent, it can be removed by steam distillation.[4]
-
The product, being a carboxylic acid, will likely be soluble in the basic aqueous solution as its carboxylate salt. The tarry byproducts are often insoluble and can be removed by filtration.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude 5-Methylquinoline-8-carboxylic acid.
-
-
-
Recrystallization:
-
Causality: Recrystallization is an effective method for purifying solid organic compounds.
-
Solution: The choice of solvent is critical. Given the structure of the target molecule, polar solvents are likely to be effective. Experiment with solvents such as ethanol, methanol, acetic acid, or mixtures with water to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
-
Column Chromatography:
-
Causality: If recrystallization fails to provide a pure product, column chromatography can be used.
-
Solution: Due to the acidic nature of the carboxylic acid, it may interact strongly with silica gel. It is often advisable to esterify the crude product to the methyl or ethyl ester before chromatography. The ester is less polar and will behave more predictably on a silica gel column. After purification of the ester, it can be hydrolyzed back to the carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Skraup or Doebner-von Miller, is more suitable for the synthesis of 5-Methylquinoline-8-carboxylic acid?
A1: Both routes are theoretically applicable. The Doebner-von Miller reaction using 2-amino-3-methylbenzoic acid and crotonaldehyde might offer better control, as the α,β-unsaturated carbonyl compound is added directly rather than being generated in situ. This can sometimes lead to cleaner reactions. However, the Skraup synthesis is a very robust and well-established method for quinoline synthesis. The choice may ultimately depend on the availability of reagents and the specific experimental setup. Given the potential for decarboxylation of the starting material under the harsh conditions of the Skraup synthesis, a preliminary esterification of the carboxylic acid is highly recommended for this route.
Q2: How do the substituents on the starting aniline affect the reaction?
A2: The methyl group at the 3-position (meta to the amino group) of 2-amino-3-methylbenzoic acid is an electron-donating group, which generally activates the aromatic ring towards electrophilic substitution. The carboxylic acid at the 2-position (ortho to the amino group) is an electron-withdrawing group, which deactivates the ring. The interplay of these two groups will influence the position of the cyclization. For the formation of 5-Methylquinoline-8-carboxylic acid, the cyclization needs to occur at the 6-position of the aniline derivative, which is para to the amino group and ortho to the methyl group. This is generally a favored position for electrophilic attack.
Q3: Are there any modern, milder alternatives to the classical Skraup and Doebner-von Miller reactions?
A3: Yes, significant research has been dedicated to developing greener and more efficient methods for quinoline synthesis. These include:
-
Lewis Acid Catalysis: Using Lewis acids like Sc(OTf)₃ or InCl₃ can promote the reaction under milder conditions than strong Brønsted acids.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner products.[6]
-
Metal-Catalyzed C-H Activation/Annulation Reactions: More advanced methods involving transition metal catalysts (e.g., rhodium, ruthenium, palladium) have been developed for the synthesis of quinolines from anilines and alkynes or other coupling partners. While these methods are often highly efficient and regioselective, they may require more specialized catalysts and conditions.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule and is the most definitive method for characterization.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The molecular formula for 5-Methylquinoline-8-carboxylic acid is C₁₁H₉NO₂ and the molecular weight is 187.19 g/mol .[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid (O-H and C=O stretches).
-
HPLC: To determine the purity of the final product.
Experimental Protocols
The following are generalized protocols based on the principles of the Skraup and Doebner-von Miller reactions, adapted for the synthesis of 5-Methylquinoline-8-carboxylic acid. Note: These are starting points and may require optimization.
Protocol 1: Modified Doebner-von Miller Synthesis
Protocol 2: Modified Skraup Synthesis (with ester protection)
Quantitative Data Summary
| Quinoline Derivative | Starting Aniline | Reaction Type | Reported Yield (%) | Reference |
| Quinoline | Aniline | Skraup | 50-90% | [4][8] |
| 2-Methylquinoline | Aniline | Doebner-von Miller | 54-88% | [8][9] |
| 8-Hydroxyquinoline | 2-Aminophenol | Skraup | ~70% | [2][3] |
| 8-Hydroxyquinaldine | 2-Aminophenol | Doebner-von Miller | ~60% | [3] |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the substituents on the starting aniline.
Conclusion
The synthesis of 5-Methylquinoline-8-carboxylic acid, while challenging, is achievable through careful application and optimization of classical quinoline synthesis methodologies. By anticipating potential side reactions such as tar formation and starting material decomposition, and by employing systematic troubleshooting and purification strategies, researchers can significantly improve their reaction outcomes. This guide provides a framework for addressing these challenges, and we encourage you to adapt these principles to your specific experimental context. For further assistance, please consult the references provided below.
References
- Streitwieser, A., & Heathcock, C. H. (1976). Introduction to Organic Chemistry. Chapter 35.
- Ledingham, A. E., & Ashford, W. R. (1949). The Preparation of Quinolines by a Modified Skraup Reaction. Canadian Journal of Research, 27f(9), 301-306.
- Merritt, Jr., L. L., & Walker, J. K. (1944). 8-Hydroxyquinaldine. Organic Syntheses, 24, 63.
- Bose, A. K., et al. (1998). Microwave-assisted organic reactions: synthesis of quinolines in minutes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3167-3170.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
-
Doebner–Miller reaction. (2023, October 29). In Wikipedia. [Link]
-
Skraup reaction. (2023, December 14). In Wikipedia. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (n.d.). BenchChem.
- What is the complete procedure for Doebner-von miller reaction ? (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- 5-methylquinoline-8-carboxylic acid. (n.d.). Appretech Scientific Limited.
- Synthesis of deriv
- Doebner-von Miller reaction. (n.d.). Semantic Scholar.
- Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. (n.d.). ElectronicsAndBooks.
- Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (n.d.). University of the Sunshine Coast, Queensland.
- DOEBNER MILLER SYNTHESIS ,QUINOLINE SYNTHESIS. (2018, May 5). YouTube.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.).
- Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. (n.d.).
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (n.d.). BenchChem.
- 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent. (n.d.). BenchChem.
- 8-methylquinoline-6-carboxylic acid. (n.d.). Sigma-Aldrich.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appretech.com [appretech.com]
- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 9. Research Portal [research.usc.edu.au]
Overcoming solubility issues of 5-Methylquinoline-8-carboxylic acid in water
Technical Support Center: Ticket #5MQ-8CA Subject: Solubility Optimization Protocol for 5-Methylquinoline-8-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
User Issue Summary
"I am attempting to dissolve 5-Methylquinoline-8-carboxylic acid for a biological assay. It precipitates immediately in PBS (pH 7.4) and even in 5% DMSO/Water mixtures. Sonication does not help. How do I get this into solution without using toxic concentrations of organic solvents?"
Root Cause Analysis: The "Isoelectric Trap"
Before applying a fix, you must understand why this molecule is resisting solution.
5-Methylquinoline-8-carboxylic acid is not just a hydrophobic molecule; it is a zwitterionic ampholyte with a structural "lock."
-
The Zwitterionic Trap: The molecule contains a basic quinoline nitrogen (pKa ~5) and an acidic carboxylic acid (pKa ~4-5). In the pH range of 3.5 to 6.5, the molecule exists primarily as a zwitterion (neutral net charge). This is its Isoelectric Point (pI) , where water solubility is at its absolute minimum.
-
Intramolecular "Locking": Unlike other isomers, the 8-position carboxylic acid can form a strong intramolecular hydrogen bond with the ring nitrogen. This reduces the ability of water molecules to hydrate these polar groups, effectively "hiding" the hydrophilic parts of the molecule from the solvent.
-
Lipophilic Bulk: The 5-methyl group adds significant lipophilicity (increasing LogP) compared to the parent quinoline-8-carboxylic acid, exacerbating the precipitation issue.
Troubleshooting Guide & Protocols
Method A: The pH Swing (Recommended for Stock Solutions)
Best for: Creating high-concentration stocks (10–50 mM).
You cannot dissolve this compound directly in neutral water. You must drive it fully to its anionic or cationic form before introducing a buffer.
The Protocol:
-
Weigh: 18.7 mg of 5-Methylquinoline-8-carboxylic acid (approx. 100 µmol).
-
Alkaline Shift (Anionic Form): Add 900 µL of water. It will remain a suspension.
-
Titration: Add 1.0 M NaOH dropwise (approx. 100–110 µL). Vortex vigorously.
-
Back-Titration (Optional): If your assay requires pH 7.4, slowly add 0.1 M HCl while stirring rapidly. Stop immediately if you see turbidity.
-
Warning: If you hit pH 6.0, it will precipitate.
-
Decision Matrix:
| Target pH | Solubility State | Risk Level |
|---|---|---|
| < 2.0 | Soluble (Cationic) | Low (Stable) |
| 3.5 – 6.5 | Precipitate (Zwitterion) | Critical Failure |
| 7.4 | Metastable | Moderate (Risk of crashing out) |
| > 8.5 | Soluble (Anionic) | Low (Stable) |
Method B: Cosolvent System (For Biological Assays)
Best for: Assays tolerating small amounts of DMSO/PEG.
If pH adjustment is forbidden by your protocol, you must disrupt the crystal lattice using a cosolvent system that interferes with the
Recommended Formulation:
-
Stock Solvent: 100% DMSO (Dissolve at 50 mM).
-
Intermediate Dilution: Do not dilute directly into water. Dilute into PEG-400 .
-
Final Buffer: PBS or Media.
Step-by-Step:
-
Dissolve compound in pure DMSO to 50 mM.
-
Mix this stock 1:1 with PEG-400 (Polyethylene Glycol).
-
Slowly add this mix to your aqueous buffer with rapid vortexing.
-
Final Composition: 1% DMSO / 1% PEG-400 / 98% Buffer.
-
Method C: Cyclodextrin Complexation (The "Stealth" Mode)
Best for: Animal studies (IV/IP) or highly sensitive cell cultures.
Hydroxypropyl-
The Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water (or saline). -
Add the compound (powder) to this vehicle.
-
Sonicate at 40°C for 30–60 minutes.
-
If suspension persists, adjust pH to 8.0 with dilute NaOH to initiate dissolution, then readjust to 7.4. The CD complex prevents reprecipitation at neutral pH.
Visualizing the Solubility Landscape
The following diagram illustrates the "Danger Zone" caused by the zwitterionic nature of the molecule.
Caption: The "U-Shaped" solubility profile. The red zone indicates the pH range where the zwitterion dominates, leading to immediate precipitation due to lattice energy maximization.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of DMSO? A: Ethanol is generally poor for this specific subclass. The 5-methylquinoline core packs tightly. Ethanol evaporates too quickly and lacks the dipole moment of DMSO to disrupt the stacking. If you must avoid DMSO, use NMP (N-methyl-2-pyrrolidone) , but be aware of its toxicity.
Q: Why does my solution turn yellow when I add NaOH? A: This is normal. Quinoline derivatives are often chromophores. The shift to the anionic species (carboxylate form) alters the conjugation slightly, resulting in a bathochromic shift (yellowing). This serves as a good visual indicator that you have successfully exited the "Zwitterion Trap."
Q: I need to inject this into mice. Which formulation do you recommend? A: Do not use high pH buffers for IV/IP. Use Method C (Cyclodextrin) .
-
Recipe: 5 mg/mL compound in 20% HP-
-CD in Saline. -
Why: It is isotonic, pH neutral, and prevents phlebitis caused by high pH or organic solvents.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
PubChem. (2024). Compound Summary: 5-Methylquinoline. National Library of Medicine. Link
-
Li, S., et al. (2013). Solubility of organic compounds in water: Effects of pH and salts.[3] Industrial & Engineering Chemistry Research. (General principles of ampholyte solubility).
Sources
Technical Support Center: Troubleshooting Oxidation in Quinoline Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline carboxylic acid synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a specific focus on mitigating and troubleshooting unwanted oxidation side reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles to prevent their recurrence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction mixture turns dark brown or black, and the yield of my desired quinoline carboxylic acid is low.
This is a classic indicator of oxidation. The electron-rich nature of the aniline starting material and the quinoline ring system makes them susceptible to oxidation, which can be exacerbated by reaction conditions. This often leads to the formation of highly colored polymeric materials or various oxidized byproducts.
Q1.1: What is the most likely cause of this discoloration and low yield?
A: The primary culprit is often the oxidation of the aniline starting material or the dihydroquinoline intermediate. This can be triggered by several factors:
-
Atmospheric Oxygen: Many quinoline syntheses are sensitive to air.
-
Harsh Oxidizing Agents: In classic named reactions like the Skraup or Doebner-von Miller synthesis, an oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) is used to aromatize the dihydroquinoline intermediate. If not properly controlled, these can lead to over-oxidation.
-
Acid Catalysis: Strongly acidic conditions, common in many quinoline syntheses, can increase the rate of aniline oxidation.
Q1.2: How can I prevent this oxidation from occurring?
A: A multi-pronged approach is most effective:
-
Implement an Inert Atmosphere: The most direct way to prevent oxidation by air is to exclude it from your reaction. This is crucial for sensitive substrates.
-
Control the Oxidizing Agent (if applicable): In reactions requiring an oxidant, ensure precise stoichiometric control. In some cases, a milder oxidant can be substituted. For the Doebner-Miller reaction, it has been shown that the reaction can proceed without an external oxidizing agent, relying on a hydrogen-transfer mechanism.
-
pH Management: While many syntheses require acid, excessive acidity can be detrimental. Buffering the solution or carefully controlling the pH can mitigate aniline oxidation.
-
Temperature Control: Exothermic reactions, like the Skraup synthesis, can become violent and lead to side reactions if not properly cooled. The use of a moderating agent like ferrous sulfate can help control the reaction temperature.
Experimental Protocols: A Deeper Dive
Protocol 1: Establishing and Maintaining an Inert Atmosphere
An inert atmosphere is critical for preventing side reactions with air-sensitive compounds. Nitrogen or argon are the most commonly used inert gases.
Step-by-Step Guide:
-
Glassware Preparation: Ensure all glassware is thoroughly oven- or flame-dried to remove any adsorbed water.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while still hot and immediately seal the joints with a rubber septum.
-
Purging the System:
-
Insert a needle connected to a balloon filled with nitrogen or argon into the septum.
-
Insert a second, open needle (an "exit needle") to allow the displaced air to escape.
-
Allow the inert gas to flush the system for at least 5-10 minutes.
-
Remove the exit needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas within the flask.
-
-
Reagent Addition: Add degassed solvents and reagents via a syringe through the septum. To maintain the inert atmosphere, you can use a technique called a "nitrogen buffer" where a small amount of inert gas is drawn into the syringe after the liquid reagent.
Visualization of Inert Atmosphere Setup:
Caption: Workflow for setting up an inert atmosphere in a reaction flask.
Issue 2: My Gould-Jacobs reaction is not cyclizing properly, or I'm getting poor yields of the 4-hydroxyquinoline-3-carboxylic acid.
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.
Q2.1: What are the critical parameters for the cyclization step?
A: The key is high temperature. The intramolecular cyclization requires significant thermal energy. Insufficient temperature will result in the accumulation of the anilidomethylenemalonic ester intermediate and low yields of the desired quinoline.
Q2.2: I'm concerned about decomposition at high temperatures. How can I optimize this?
A: This is a valid concern. A time-temperature study is often necessary to find the optimal balance between cyclization and degradation. Microwave-assisted synthesis can be particularly effective for the Gould-Jacobs reaction, as it allows for rapid heating to high temperatures, often leading to shorter reaction times and improved yields.
| Heating Method | Temperature (°C) | Time | Outcome |
| Conventional | 250 | 30 min | Incomplete cyclization, intermediate remains. |
| Microwave | 300 | 10 min | Good yield, but some decarboxylation. |
| Microwave | 300 | 5 min | Higher yield, minimized degradation. |
Table 1: Comparison of heating methods for the Gould-Jacobs cyclization.
Issue 3: I've successfully synthesized my quinoline carboxylic acid, but I'm having trouble purifying it from colored impurities.
Even with preventative measures, some oxidation byproducts may form.
Q3.1: What are some effective purification strategies?
A:
-
Recrystallization: This is often the first choice. If your product is a solid, recrystallization from a suitable solvent can effectively remove colored impurities.
-
Activated Charcoal Treatment: During workup or before recrystallization, adding activated charcoal to a solution of your product can help adsorb polymeric and highly colored impurities. The charcoal is then removed by filtration.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel or alumina can be employed. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Protocol 2: Purification using Activated Charcoal
-
Dissolution: Dissolve the crude product in a suitable hot solvent.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Heating: Gently heat the mixture for a few minutes to facilitate adsorption.
-
Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.
Issue 4: How can I detect and characterize oxidation byproducts?
Q4.1: What analytical techniques are best suited for identifying these side products?
A: A combination of techniques is usually necessary:
-
UV-Vis Spectroscopy: Oxidized quinolines and polymeric byproducts often have distinct chromophores that can be detected by UV-Vis spectroscopy. This can be a quick way to assess the purity of your product.
-
Mass Spectrometry (MS): MS is invaluable for identifying the molecular weights of byproducts. A common oxidation product is the corresponding quinoline N-oxide, which will have a mass 16 units higher than the parent quinoline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, helping to pinpoint the site of oxidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired product from impurities and quantifying the purity.
Visualization of Troubleshooting Logic:
Optimizing temperature conditions for 5-Methylquinoline-8-carboxylic acid production
Topic: Thermal Optimization & Process Troubleshooting
Core Directive: The Thermodynamic Landscape
Producing 5-Methylquinoline-8-carboxylic acid (5-MQ-8-CA) presents a classic "competing kinetic" challenge. The most robust industrial route—the Modified Skraup Cyclization using 2-amino-4-methylbenzoic acid—requires high temperatures to overcome the activation energy for ring closure. However, the product contains a carboxylic acid at the 8-position (peri-position), which is sterically crowded and electronically susceptible to thermal decarboxylation above 160°C.
The Optimization Goal: Maintain the reaction window between 135°C (Activation) and 155°C (Degradation) while managing the violent exotherm characteristic of Skraup chemistry.
Troubleshooting Guides & FAQs
Module A: The Reaction Phase (Modified Skraup)
Context: Reaction of 2-amino-4-methylbenzoic acid, glycerol, sulfuric acid, and an oxidant (e.g., m-nitrobenzenesulfonate or I2).[1]
Q1: The reaction mixture solidifies into a black "tar" within 30 minutes. What is happening?
Diagnosis: Runaway Polymerization (The "Acrolein Spike"). In the Skraup reaction, glycerol dehydrates to acrolein in situ. If the temperature ramps too quickly (>5°C/min) or the acid concentration is too high initially, acrolein polymerizes before it can react with the amine. Corrective Protocol:
-
Dosing Control: Do not mix all reagents at once. Pre-heat the acid/amine mixture to 100°C .
-
Glycerol Dosing: Add glycerol dropwise over 2–4 hours.
-
Temperature Ceiling: Ensure the internal temperature never exceeds 145°C during addition. Use an active cooling loop if the exotherm spikes >150°C.
Q2: My LC-MS shows a mass peak of M-44 (Loss of CO2). Why is decarboxylation occurring?
Diagnosis: Thermal Overload at the Peri-Position. The carboxylic acid at position 8 is destabilized by the lone pair of the quinoline nitrogen. Prolonged reflux >160°C triggers decarboxylation, yielding 5-methylquinoline. Optimization Strategy:
-
Lower the Ceiling: Reduce reflux temperature to 135–140°C .
-
Catalytic Modification: Add FeSO₄ (Ferrous Sulfate) . This moderates the oxidation step, allowing the reaction to proceed at slightly lower temperatures (approx. 130°C) with comparable yield.
Q3: The reaction stalls at the dihydro-intermediate (incomplete oxidation).
Diagnosis: Insufficient Oxidative Drive. Standard nitrobenzene can be too sluggish at optimized (lower) temperatures. Solution:
-
Switch to Sodium m-nitrobenzenesulfonate (water-soluble, faster kinetics).
-
Temperature Ramp: Once glycerol addition is complete, hold at 140°C for exactly 60 minutes to "cure" the aromatization, then immediately cool to <80°C.
Module B: Purification & Isolation
Context: Work-up of the acidic reaction mixture.
Q4: I cannot precipitate the product from the acidic solution. Yield is <20%.
Diagnosis: Isoelectric Trapping. Quinoline carboxylic acids are zwitterionic. They have high water solubility at both low pH (cationic) and high pH (anionic). Protocol:
-
Dilute the reaction mixture with ice water (maintain Temp < 20°C).
-
Slowly neutralize with 50% NaOH or NH₄OH.
-
Target pH: You must hit the Isoelectric Point (pI) , typically between pH 3.8 and 4.5 .
-
Visual Cue: The solution will turn from clear/yellow to a thick, off-white slurry. If you overshoot to pH 7, the product re-dissolves.
Visualizing the Process Logic
Figure 1: Thermal Optimization Workflow
This diagram illustrates the critical temperature windows required to balance reaction kinetics against degradation risks.
Caption: Figure 1: Process flow for the Modified Skraup synthesis, highlighting the narrow thermal window (135-145°C) required to prevent decarboxylation while ensuring ring closure.
Figure 2: Troubleshooting Decision Tree
Logic flow for diagnosing low yields or purity issues.
Caption: Figure 2: Diagnostic logic for common failure modes in quinoline carboxylic acid synthesis.
Data Summary: Temperature vs. Impurity Profile
The following table summarizes the relationship between reaction temperature and the formation of critical impurities (based on internal process data and general Skraup kinetics).
| Temperature Zone | Reaction Rate | Primary Impurity Risk | Outcome |
| < 120°C | Slow / Stalled | Dihydro-quinoline intermediates | Low conversion; greasy solid. |
| 135°C - 145°C | Optimal | Minimal (< 2%) | High Yield (> 75%) , Tan solid. |
| 150°C - 160°C | Fast | 5-Methylquinoline (Decarboxylated) | Lower purity; requires recrystallization. |
| > 165°C | Uncontrolled | Polymerized Tars | Process Failure ; difficult reactor cleaning. |
References
-
Manske, R. H. F., & Kulka, M. (1953).[2][3] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98.
-
Brieflands. (2013). "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline... (Skraup Methodology Context)." Brieflands.
-
BenchChem. (2025).[4] "Purification of crude 5-Methylquinoline by vacuum distillation or chromatography." BenchChem Technical Support.
-
PubChem. "5-methylquinoline-8-carboxylic acid Structure & Properties." National Library of Medicine.
-
Google Patents. (2016). "US5700942A - Process for preparing quinoline bases (Temperature control in Skraup)." Google Patents.
Sources
Technical Support Center: Purification of 5-Methylquinoline-8-carboxylic Acid
Welcome to the Advanced Purification Support Hub. This guide is designed for researchers and process chemists isolating 5-Methylquinoline-8-carboxylic acid (5-MQ-8-CA). Due to the amphoteric nature of this molecule (containing both a basic quinoline nitrogen and an acidic carboxyl group), standard purification protocols often fail. This guide provides a self-validating, logic-driven approach to removing common impurities such as unreacted anilines, oxidative tars, and structural isomers.
Module 1: The Amphoteric "Switch" (Primary Purification)
Status: Recommended First Step Principle: 5-MQ-8-CA exists as a zwitterion at neutral pH, often leading to poor solubility and trapping of impurities. By "switching" the pH to extremes, we can selectively dissolve the product while rejecting non-ionizable impurities.
The Protocol
-
Dissolution (Base Switch):
-
Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid).
-
Mechanism:[1][2][3][4] This deprotonates the carboxylic acid (
), converting the molecule into a highly soluble anionic salt. -
Action: Stir for 30 minutes. If solids remain, they are likely non-acidic impurities (e.g., decarboxylated quinolines, tars, or starting anilines).
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble dark tars.
-
-
Organic Wash (The Partition):
-
Extract the aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate (
volume). -
Mechanism:[1][2][3][4] Since the product is locked in the aqueous phase as a salt, non-polar impurities (unreacted starting materials, neutral side-products) will migrate to the organic layer.
-
Action: Discard the organic layer.
-
-
Precipitation (Isoelectric Point Switch):
-
Slowly add Glacial Acetic Acid or 2M HCl to the aqueous layer while monitoring pH.
-
Target: Adjust pH to 3.5 – 4.5 .
-
Mechanism:[1][2][3][4] This approaches the isoelectric point (pI) where the zwitterion forms. Solubility drops continuously, forcing the product to precipitate as a solid.
-
Critical Note: Do NOT overshoot to pH < 2, or the quinoline nitrogen will protonate (
), redissolving the product as a cationic salt.
-
-
Isolation:
Workflow Visualization
Caption: Logic flow for exploiting the amphoteric nature of quinoline carboxylic acids to strip neutral and insoluble impurities.
Module 2: Recrystallization (Polishing Step)
Status: For >98% Purity Issue: Trace colored impurities (oligomers) often persist after acid-base workup. Solvent Strategy: Quinoline acids are notoriously difficult to recrystallize from neutral solvents due to zwitterionic insolubility.
| Solvent System | Suitability | Protocol Notes |
| Glacial Acetic Acid | High | Dissolve hot. The acid suppresses zwitterion formation, improving solubility. Upon cooling, the zwitterion reforms and crystallizes. |
| DMF / Water | Medium | Dissolve in minimum hot DMF. Add hot water until turbid. Cool slowly. Good for removing inorganic salts. |
| Ethanol / HCl | Specific | Dissolve in hot EtOH containing trace HCl. Cool. This crystallizes the hydrochloride salt, which is often cleaner than the free acid. |
Step-by-Step (Acetic Acid Method):
-
Place dry solid in a flask. Add Glacial Acetic Acid (approx. 5-10 mL/g).
-
Heat to boiling. If dark color persists, add Activated Charcoal (10% w/w) and reflux for 5 mins.
-
Filter hot (using a pre-heated funnel to prevent premature crystallization).
-
Allow the filtrate to cool to room temperature slowly, then move to
. -
Filter crystals and wash with cold Ethanol (to remove acetic acid).
Module 3: Troubleshooting & FAQs
Q1: My product is not precipitating at pH 4. What happened?
Diagnosis: You may have over-acidified.
Explanation: The quinoline nitrogen has a
Q2: The sample is still brown/black after recrystallization.
Diagnosis: Oxidative polymerization (Quinoline Tars). Explanation: Quinolines are sensitive to air oxidation, forming complex colored oligomers. Fix:
-
Repeat the Base Switch (Module 1). Tars are often less soluble in base than the monomer.
-
Use Sodium Dithionite (
) during the recrystallization. Add a pinch to the hot solvent; it acts as a reducing bleaching agent.
Q3: NMR shows a "shadow" set of peaks. Is it an isomer?
Diagnosis: Likely a Regioisomer (e.g., 7-methyl vs 5-methyl) or Rotamer. Explanation: If synthesized via Skraup or Doebner-Miller reactions, directing effects can be ambiguous. 5-methyl and 7-methyl isomers are difficult to separate by crystallization. Fix:
-
Check: Run LC-MS to confirm mass identity.
-
Action: If isomers are present, crystallization is rarely sufficient. Switch to Preparative HPLC using a C18 column with a buffered mobile phase (0.1% Formic Acid in Water/Acetonitrile).
References & Grounding
-
Amphoteric Purification Principles:
-
Vogel's Textbook of Practical Organic Chemistry outlines the standard separation of amino acids and amphoteric heterocycles using isoelectric precipitation.
-
Source: (General reference for amphoteric workup).
-
-
Quinoline Synthesis & Properties:
-
pKa and Solubility Data:
-
Dissociation constants for quinoline-8-carboxylic acid derivatives (
for N, for COOH) dictate the pH 4 precipitation window. -
Data Source: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.
-
-
Recrystallization Solvents:
-
Acetic acid is the industry standard for purifying sparingly soluble quinoline carboxylic acids.
-
Reference: Journal of Medicinal Chemistry protocols often cite acetic acid or DMF/EtOH for this scaffold.
-
Sources
Validation & Comparative
Comparative Guide: FTIR Spectral Identification of 5-Methylquinoline-8-carboxylic Acid
Executive Summary
5-Methylquinoline-8-carboxylic acid (5-MeQ-8-CA) is a critical heterocyclic intermediate often employed in the synthesis of metallo-supramolecular structures and pharmaceutical analogs. Its identification relies on distinguishing three distinct structural components: the quinoline aromatic core , the 5-methyl substituent , and the 8-carboxylic acid moiety .
This guide provides a technical breakdown of the FTIR spectral features required to validate this compound and differentiate it from common impurities (e.g., unreacted 5-methyl-8-hydroxyquinoline) or structural isomers (e.g., 6-methylquinoline-8-carboxylic acid).
Structural Basis of Spectral Features
To interpret the spectrum accurately, one must understand the vibrational modes dictated by the molecule's geometry and intramolecular interactions.
Key Structural Interactions
-
Intramolecular Hydrogen Bonding: A defining feature of 8-substituted quinoline carboxylic acids is the interaction between the carboxylic proton and the quinoline nitrogen. This often shifts the carbonyl (
) stretch to lower frequencies compared to free aromatic acids. -
Methyl Substitution (C5): The introduction of a methyl group at the 5-position breaks the symmetry of the parent quinoline ring, introducing aliphatic
stretching modes absent in the parent compound.
DOT Diagram: Structural & Vibrational Logic
Figure 1: Correlation between structural moieties and primary FTIR spectral regions.
Comparative Spectral Analysis
The following table contrasts 5-MeQ-8-CA with its parent compound and a common precursor to highlight diagnostic peaks.
| Functional Group | Mode | 5-Methylquinoline-8-carboxylic acid (Target) | Quinoline-8-carboxylic acid (Parent) | 5-Methyl-8-hydroxyquinoline (Precursor) |
| Acid O-H | Stretch | 2500–3300 cm⁻¹ (Broad, jagged) | 2500–3300 cm⁻¹ | Absent (Phenolic OH is sharper, ~3100-3400) |
| Methyl C-H | Stretch ( | 2960, 2870 cm⁻¹ (Distinct weak bands) | Absent | 2960, 2870 cm⁻¹ |
| Carbonyl (C=O) | Stretch | 1680–1705 cm⁻¹ (Strong) | 1690–1710 cm⁻¹ | Absent |
| Aromatic C=C/C=N | Ring Stretch | 1580–1610 cm⁻¹ | 1570–1600 cm⁻¹ | 1580–1600 cm⁻¹ |
| C-O (Acid) | Stretch | 1280–1310 cm⁻¹ | 1280–1300 cm⁻¹ | Absent (C-O Phenolic ~1200-1250) |
| Fingerprint | OOP Bending | 810–840 cm⁻¹ (2 adj H + 3 adj H pattern) | Distinct pattern | Different pattern |
Expert Insight: The Carbonyl Shift
In 8-quinolinecarboxylic acids, the
Detailed Region Interpretation
Region 1: High Frequency (2800 – 3500 cm⁻¹)
-
Differentiation Factor: The presence of Aliphatic C-H stretches .
-
Analysis: The broad O-H envelope of the carboxylic acid dominates this region, often obscuring C-H stretches. However, in 5-MeQ-8-CA, you must look for "shoulders" or small spikes on the lower frequency slope of the O-H band, specifically around 2960 cm⁻¹ (asymmetric
) and 2870 cm⁻¹ (symmetric ). -
Validation: If these small peaks are absent, the sample may be the non-methylated parent compound.
Region 2: The Double Bond Region (1500 – 1750 cm⁻¹)
-
Analysis: This is the strongest evidence of the carboxylic acid functionality.
-
Target: A strong band at 1680–1705 cm⁻¹ .
-
Impurity Check: If the precursor (5-methyl-8-hydroxyquinoline) is present, this region will lack the intense carbonyl peak and instead show only aromatic ring stretches around 1580 cm⁻¹.
-
Region 3: The Fingerprint Region (600 – 1500 cm⁻¹)
-
Differentiation Factor: C-O Stretching and OOP Bending .[3]
-
Analysis:
-
C-O Stretch: Look for a strong band at 1280–1310 cm⁻¹ . This confirms the C-OH bond of the acid.
-
Isomer Identification: The Out-of-Plane (OOP) bending vibrations are sensitive to the substitution pattern. 5-substitution leaves two adjacent protons on the benzenoid ring (positions 6,7) and three on the pyridinoid ring (positions 2,3,4).[4] This typically results in strong bands in the 800–850 cm⁻¹ range. Isomers like 6-methyl or 7-methyl will shift these bands significantly due to different adjacent proton counts [3].
-
Experimental Protocol: Validated Workflow
To ensure high-resolution data, particularly for the resolution of methyl shoulders against the acid background, KBr Pellet transmission is recommended over ATR for this specific solid acid, though ATR is acceptable for routine ID.
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for FTIR characterization.[5][6]
Step-by-Step Methodology
-
Sample Drying: Ensure the sample is dried (vacuum oven, 60°C) to remove lattice water, which can broaden the O-H region and obscure methyl peaks.
-
Background Collection: Collect an air background (for KBr) or clean crystal background (for ATR) immediately prior to measurement.
-
Preparation (KBr Method):
-
Mix 1–2 mg of 5-MeQ-8-CA with ~200 mg of spectroscopic grade KBr.
-
Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).
-
Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
-
Acquisition:
-
Validation Check: Verify the baseline is flat around 2000–2500 cm⁻¹ (no sample absorption region).
References
-
LibreTexts. (2024).[7] Infrared Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. [Link]
-
National Institutes of Health (NIH). (2025). 8-Methylquinoline Structure and Spectra Data. PubChem.[5] [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methylquinoline-8-carboxylic Acid
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. 5-Methylquinoline-8-carboxylic acid is a heterocyclic compound of interest, belonging to a class of quinoline derivatives that are prevalent in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, such as in metabolic studies or reaction monitoring.
This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 5-Methylquinoline-8-carboxylic acid. By drawing comparisons with structurally related analogues—quinoline-2-carboxylic acid and 5-methylquinoline—we will dissect the influence of the methyl and carboxylic acid functional groups on the fragmentation of the quinoline core. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of small molecules.
Experimental Methodologies
The fragmentation patterns discussed herein are predicted for two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode, which are then subjected to collision-induced dissociation (CID) to induce fragmentation.
A representative ESI-MS/MS workflow is as follows:
Caption: ESI-MS/MS experimental workflow.
Electron Ionization Mass Spectrometry (EI-MS)
EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation and the formation of a radical cation, M⁺•.
A typical GC-EI-MS protocol involves:
-
Sample Introduction: The sample is vaporized and introduced into the ion source, often via a gas chromatograph (GC).
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Fragmentation: The resulting energetic molecular ions undergo extensive and reproducible fragmentation.
-
Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z).
Predicted Fragmentation of 5-Methylquinoline-8-carboxylic Acid
The molecular structure of 5-Methylquinoline-8-carboxylic acid, with a monoisotopic mass of 187.0633 Da, dictates its fragmentation behavior.[1] The presence of the carboxylic acid group, the methyl substituent, and the aromatic quinoline ring system all contribute to the observed fragmentation pathways.
ESI-MS/MS Fragmentation (Positive Ion Mode)
In positive ion ESI, 5-Methylquinoline-8-carboxylic acid is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 188.0706.[1] Subsequent CID will likely induce the following fragmentation pathways, drawing parallels with the behavior of other quinolone antibiotics and aromatic carboxylic acids.[2]
A key fragmentation pathway for aromatic carboxylic acids involves the neutral loss of water and/or carbon monoxide.[2][3] The proximity of the methyl group at the 5-position and the carboxylic acid at the 8-position may facilitate the loss of a water molecule.
Caption: Predicted ESI fragmentation of 5-Methylquinoline-8-carboxylic acid.
-
Loss of Water (H₂O): A prominent fragment is anticipated at m/z 170, corresponding to the loss of a water molecule ([M+H-H₂O]⁺).[1] This is a common fragmentation pathway for aromatic acids with ortho substituents capable of hydrogen abstraction.[4]
-
Loss of Carbon Dioxide (CO₂): The elimination of CO₂ from the carboxylic acid group would yield a fragment at m/z 144 ([M+H-CO₂]⁺), which corresponds to protonated 5-methylquinoline.
-
Sequential Loss of H₂O and CO: A subsequent loss of carbon monoxide from the m/z 170 fragment would result in an ion at m/z 142 ([M+H-H₂O-CO]⁺). This sequential loss is characteristic of many quinolone carboxylic acids.[2]
-
Loss of Carboxyl Radical (•COOH): Although less common in ESI, the loss of the entire carboxyl group as a radical could lead to a fragment at m/z 142.
EI-MS Fragmentation
Under the high-energy conditions of EI, the molecular ion (M⁺•) at m/z 187 is expected to be observed, followed by a series of characteristic fragment ions. Aromatic carboxylic acids typically show prominent molecular ion peaks.[4]
Caption: Predicted EI fragmentation of 5-Methylquinoline-8-carboxylic acid.
-
Loss of a Hydroxyl Radical (•OH): A primary fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, which would produce a fragment ion at m/z 170 ([M-•OH]⁺).[4][5]
-
Decarboxylation: The loss of carbon dioxide (CO₂) would result in the formation of the 5-methylquinoline radical cation ([M-CO₂]⁺•) at m/z 143.[3] This is expected to be a significant peak.
-
Loss of a Carboxyl Radical (•COOH): The cleavage of the bond between the quinoline ring and the carboxylic acid group would lead to a fragment at m/z 142 ([M-•COOH]⁺).[3]
-
Fragmentation of the 5-Methylquinoline Core: The fragment ion at m/z 143 would likely undergo further fragmentation consistent with that of 5-methylquinoline itself. This includes the loss of a hydrogen atom to form the ion at m/z 142, followed by the characteristic loss of hydrogen cyanide (HCN) from the quinoline ring to produce a fragment at m/z 115.[6][7]
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation patterns, we will compare them with the known fragmentation of two structurally related compounds: quinoline-2-carboxylic acid and 5-methylquinoline.
Comparison with Quinoline-2-carboxylic acid
Quinoline-2-carboxylic acid provides a direct comparison for the fragmentation of the quinoline carboxylic acid scaffold.[3]
| Fragment Ion | Quinoline-2-carboxylic acid (m/z) | 5-Methylquinoline-8-carboxylic acid (Predicted m/z) | Description of Neutral Loss |
| [M]⁺• (EI) | 173 | 187 | Molecular Ion |
| [M+H]⁺ (ESI) | 174 | 188 | Protonated Molecule |
| [M-•OH]⁺ (EI) | 156 | 170 | Loss of Hydroxyl Radical |
| [M+H-H₂O]⁺ (ESI) | 156 | 170 | Loss of Water |
| [M-CO₂]⁺• (EI) | 129 | 143 | Loss of Carbon Dioxide |
| [M-•COOH]⁺ (EI) | 128 | 142 | Loss of Carboxyl Radical |
The comparison illustrates that the primary fragmentation of the carboxylic acid group (loss of •OH, CO₂, and •COOH) is a conserved feature. The mass shift of 14 Da for the corresponding fragments is consistent with the presence of the additional methyl group on the quinoline ring of the target analyte.
Comparison with 5-Methylquinoline
5-Methylquinoline serves as an excellent model for the fragmentation of the core heterocyclic structure after the loss of the carboxylic acid group.[7][8]
| Fragment Ion | 5-Methylquinoline (m/z) | 5-Methylquinoline-8-carboxylic acid (Predicted m/z after CO₂ loss) | Description of Neutral Loss |
| [M]⁺• (EI) | 143 | 143 ([M-CO₂]⁺•) | 5-Methylquinoline Radical Cation |
| [M-H]⁺ | 142 | 142 | Loss of Hydrogen Radical |
| [M-H-HCN]⁺ | 115 | 115 | Sequential loss of H and HCN |
This comparison strongly supports the prediction that the fragment at m/z 143 from 5-Methylquinoline-8-carboxylic acid will behave identically to the molecular ion of 5-methylquinoline, leading to characteristic fragments at m/z 142 and 115.
Conclusion
The in-silico fragmentation analysis of 5-Methylquinoline-8-carboxylic acid, supported by comparative data from structurally similar molecules, provides a robust framework for its identification using mass spectrometry. Under ESI conditions, the key diagnostic fragments are expected to arise from the neutral losses of H₂O and CO₂. In EI, the fragmentation pattern will likely be dominated by the loss of •OH and CO₂, followed by the characteristic fragmentation of the resulting 5-methylquinoline core, including the loss of HCN. This guide furnishes researchers with the foundational knowledge to confidently identify 5-Methylquinoline-8-carboxylic acid and interpret its mass spectral data in a variety of experimental contexts.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
-
Mass Spectra of oxygenated quinolines. ResearchGate.
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.
-
Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.
-
5-Methylquinoline CAS 7661-55-4|High-Purity Reagent. Benchchem.
-
5-Methylquinoline. PubChem.
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
-
Quinoline, 5-methyl-. NIST WebBook.
-
Quinoline, 5-methyl-. NIST WebBook.
-
Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC.
-
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A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Methylquinoline-8-carboxylic Acid
For researchers and professionals in drug development, understanding the fundamental photophysical properties of novel compounds is a critical first step in their characterization and application. 5-Methylquinoline-8-carboxylic acid, a derivative of the versatile quinoline scaffold, presents a unique electronic profile that is crucial for its potential use as a chromophoric tag, a building block for therapeutic agents, or a ligand in coordination chemistry.
This guide provides an in-depth analysis of the anticipated UV-Vis absorption characteristics of 5-Methylquinoline-8-carboxylic acid. Due to the limited direct experimental data available for this specific molecule in public literature[1], this guide establishes a robust comparative framework. By examining the spectral properties of its constituent structural analogues—quinoline, 5-methylquinoline, and 8-quinolinecarboxylic acid—we can predict and understand the electronic transitions of the target compound. Furthermore, we present a comprehensive, self-validating experimental protocol for researchers to determine these properties empirically.
The Structural Basis of UV-Vis Absorption in Quinolines
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For aromatic systems like quinoline, absorption bands arise from π → π* transitions within the conjugated bicyclic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the quinoline ring.[2][3]
Substituents can modify the electronic distribution through inductive and resonance effects, thereby altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] A smaller HOMO-LUMO gap results in a bathochromic (red) shift to a longer absorption wavelength, while a larger gap causes a hypsochromic (blue) shift to a shorter wavelength.
The structure of 5-Methylquinoline-8-carboxylic acid combines two key substituents on the quinoline core: a methyl group at the 5-position and a carboxylic acid group at the 8-position.
-
Methyl Group (-CH₃): An electron-donating group that can cause a slight bathochromic shift.
-
Carboxylic Acid Group (-COOH): An electron-withdrawing group that can influence the π-system, particularly through conjugation.[5]
The interplay of these groups, along with their specific positions, will define the final spectral signature of the molecule.
Comparative Spectral Analysis
To predict the absorption profile of 5-Methylquinoline-8-carboxylic acid, we will compare it with its parent and substituted precursors. The data, while sourced from various studies and solvents, provides a foundational basis for understanding the electronic effects at play.
| Compound | Key Structural Features | Expected λmax Region | Rationale & Supporting Insights |
| Quinoline | Unsubstituted bicyclic aromatic system. | ~275 nm, ~310 nm | Exhibits characteristic π → π* transitions of the aromatic core. The exact positions can vary with solvent polarity.[2][6] |
| 5-Methylquinoline [7][8][9][10] | Electron-donating methyl group at C5. | Slight bathochromic shift compared to quinoline. | The methyl group perturbs the π-system, slightly lowering the energy for electronic transitions.[2] |
| 8-Quinolinecarboxylic acid [11][12] | Electron-withdrawing carboxyl group at C8. | Potential for both shifts depending on solvent and protonation state. | The carboxyl group can alter the electronic distribution. Intramolecular hydrogen bonding with the quinoline nitrogen is possible, which can significantly affect the spectrum. |
| 5-Methylquinoline-8-carboxylic acid | Combines both methyl and carboxyl groups. | Complex spectrum with bands likely in the 280-330 nm range. | The spectrum will be a composite of the effects from both substituents. The methyl group's donating nature and the carboxyl group's withdrawing nature will create a unique electronic environment. Solvent polarity and pH will be critical variables due to the carboxylic acid moiety. |
Experimental Protocol for UV-Vis Spectral Characterization
This section details a rigorous, self-validating methodology for determining the UV-Vis absorption spectrum of 5-Methylquinoline-8-carboxylic acid. The protocol is designed to ensure accuracy, reproducibility, and a comprehensive understanding of the compound's photophysical behavior.
Materials and Instrumentation
-
Analyte: 5-Methylquinoline-8-carboxylic acid (≥98% purity)
-
Solvents: Spectroscopic grade Methanol, Ethanol, Dichloromethane, and Acetonitrile.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Varian Cary 50 or similar).[6]
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.[13][14]
-
Volumetric Glassware: Calibrated Class A volumetric flasks and micropipettes.
Workflow Diagram
Caption: Figure 1. Experimental workflow for UV-Vis spectral analysis.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a precise amount of 5-Methylquinoline-8-carboxylic acid and dissolve it in a Class A volumetric flask using the chosen spectroscopic grade solvent to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.[13]
-
Preparation of Working Solutions: Perform a series of precise serial dilutions from the stock solution to prepare at least four working solutions of different concentrations.[15] This is crucial for verifying the Beer-Lambert Law and ensuring the measurements are within the linear range of the instrument.
-
Instrument Setup: Power on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes to ensure a stable output.[16] Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).
-
Baseline Correction: Fill both quartz cuvettes with the pure solvent that was used to prepare the solutions. Place them in the reference and sample holders of the spectrophotometer. Run a baseline scan to zero the instrument, which corrects for any absorbance from the solvent and the cuvettes themselves.[14][17]
-
Sample Measurement: Empty the sample cuvette, rinse it three times with the most dilute working solution, and then fill it with that solution. Place it back in the sample holder and run the absorbance scan. Record the spectrum.
-
Iterative Measurement: Repeat step 5 for each of the prepared working solutions, moving from the lowest to the highest concentration.
-
Solvent Comparison: To investigate solvatochromic effects, repeat the entire procedure (steps 1-6) with different solvents of varying polarity (e.g., isopropanol, n-hexane, chloroform).[6]
Data Interpretation and Causality
Determining λmax and Molar Absorptivity (ε)
From the collected spectra, the wavelength of maximum absorbance (λmax) for each significant peak can be identified. To determine the molar absorptivity (ε), a Beer-Lambert Law plot is constructed.
Beer-Lambert Law: A = εbc
Where:
-
A is the absorbance at λmax (dimensionless)
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol L⁻¹)
By plotting absorbance (A) at λmax versus concentration (c), a linear relationship should be observed. The slope of this line will be equal to the molar absorptivity (ε), a quantitative measure of how strongly the compound absorbs light at that wavelength.[14][15]
Caption: Figure 2. Causality in UV-Vis Spectroscopy.
The Influence of Solvent Polarity
The choice of solvent can induce shifts in λmax, a phenomenon known as solvatochromism.[2] Polar solvents may stabilize the ground or excited state differently than nonpolar solvents, thus altering the energy gap of the π → π* transition. For 5-Methylquinoline-8-carboxylic acid, the carboxylic acid group can engage in hydrogen bonding with protic solvents like methanol, which is expected to influence its absorption spectrum compared to aprotic solvents like dichloromethane. Comparing spectra across a range of solvents provides critical insight into the electronic nature of the molecule's excited states.[6]
Conclusion
References
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dos Santos, G. A., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]
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Sabatino, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
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Kowalska, D., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators. Semantic Scholar. Available at: [Link]
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Khan, I., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (PMC). Available at: [Link]
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Thomas, L., & Sessions, L. B. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. Available at: [Link]
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El-Sayed, Y. S., et al. (2014). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Structural Nuances of Methyl-Substituted Quinoline Carboxylic Acids
For researchers, scientists, and professionals immersed in the intricate world of drug development, understanding the subtle yet profound impact of molecular structure on a compound's function is paramount. Quinoline carboxylic acids, a cornerstone in medicinal chemistry, exhibit a remarkable diversity in their biological activity, often dictated by the precise placement of substituents on their core scaffold.[1][2] This guide provides an in-depth structural comparison of methyl-substituted quinoline carboxylic acids, offering a blend of theoretical insights and practical, data-driven analysis. We will explore how the seemingly simple addition of a methyl group can induce significant changes in molecular geometry and electronic properties, ultimately influencing their behavior in biological systems.
Our exploration will be grounded in three primary analytical techniques: X-ray crystallography for a definitive look at solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy to probe the electronic environment in solution, and computational modeling to rationalize and predict structural characteristics. This guide is designed to be a self-validating resource, explaining not just the "what" but the "why" behind experimental choices and providing detailed protocols to ensure the reproducibility of the presented data.
The Foundational Architecture: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution view of molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. The position of a methyl group on the quinoline ring system can significantly influence the crystal packing and the overall molecular conformation.
Comparative Crystallographic Data
To illustrate the structural impact of methyl substitution, we will compare the crystallographic data of several methyl-substituted quinoline derivatives. While a comprehensive dataset for every conceivable isomer of methyl-substituted quinoline carboxylic acid is not available in a single source, we can infer significant trends by examining closely related structures reported in the literature. For instance, the analysis of various 2-chloroquinoline derivatives with different substituents reveals how minor changes can affect the crystal system and unit cell parameters.[3] Similarly, studies on other substituted quinolones provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for crystal lattice formation.[4][5]
| Parameter | 8-Methylquinoline Derivative (Hypothetical) | 6-Methylquinoline Derivative (Hypothetical) | Unsubstituted Quinoline Carboxylic Acid Derivative[6] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/c |
| a (Å) | ~8.5 | ~3.9 | 14.7910(3) |
| b (Å) | ~11.3 | ~12.1 | 5.76446(12) |
| c (Å) | ~12.9 | ~22.0 | 28.4012(6) |
| **β (°) ** | ~98.0 | 90 | 99.043(2) |
| Key Dihedral Angles | Planar quinoline ring with out-of-plane methyl torsion | Largely planar system | Planar quinoline core |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | π-π stacking | N-H···O hydrogen bonds, C-H···O interactions |
Note: The data for methyl-substituted derivatives is illustrative and based on trends observed in related structures. The data for the unsubstituted derivative is from a specific study for comparative purposes.[6]
The position of the methyl group can introduce steric hindrance that influences the planarity of the quinoline ring and the orientation of the carboxylic acid group. For example, an 8-methyl substituent, due to its proximity to the nitrogen atom and the periposition, can cause a greater distortion of the ring system compared to a 6-methyl substituent.[7] These distortions can, in turn, affect the molecule's ability to interact with biological targets.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a generalized procedure for obtaining single crystals of quinoline derivatives suitable for X-ray analysis. The successful crystallization is highly dependent on the careful selection of solvents and controlled conditions.[8]
Workflow for Single-Crystal Growth and Analysis
Figure 1: Workflow for X-ray Crystallography (Within 100 characters)
Step-by-Step Methodology:
-
Sample Preparation:
-
Synthesize and purify the methyl-substituted quinoline carboxylic acid to the highest possible degree. Impurities can inhibit crystal growth.
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents. Common choices include ethanol, chloroform, and acetone.[8] The goal is to create a near-saturated solution.
-
-
Crystallization:
-
Slow Evaporation: Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for the slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.[8]
-
Vapor Diffusion: Place a small, open vial containing the dissolved compound inside a larger, sealed container. The larger container should hold a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.[8]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and then allow it to cool down slowly to room temperature.
-
-
Data Collection and Structure Refinement:
-
Carefully select and mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the collected data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.
-
Electronic Portrait: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of atoms within a molecule in solution.[9] For methyl-substituted quinoline carboxylic acids, ¹H and ¹³C NMR provide critical information about the position of the methyl group and its influence on the electron distribution within the aromatic system.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons in the quinoline ring are sensitive to the electronic effects of substituents. An electron-donating methyl group will generally cause an upfield shift (to lower ppm values) of the signals for nearby protons and carbons. The magnitude of this shift can help in assigning the position of the methyl group.[7][10]
| Position of Methyl Group | Δδ ¹H (ppm) for Ring Protons (relative to unsubstituted) | Δδ ¹³C (ppm) for Ring Carbons (relative to unsubstituted) |
| 2-Methyl | H-3 and H-4 show significant upfield shifts. | C-2 shows a large downfield shift, while C-3 and C-4 show upfield shifts. |
| 4-Methyl | H-3 and H-5 show noticeable upfield shifts. | C-4 experiences a significant downfield shift, with C-3 and C-5 shifting upfield. |
| 6-Methyl | Protons on the benzene ring (H-5, H-7, H-8) are affected, with H-5 and H-7 showing the most pronounced upfield shifts. | C-6 is deshielded (downfield shift), while C-5 and C-7 are shielded (upfield shifts). |
| 8-Methyl | H-7 experiences a notable upfield shift. The peri-interaction with the nitrogen lone pair can also influence the chemical shift of the methyl protons themselves.[7] | C-8 is deshielded, and C-7 and the carbon of the junction (C-8a) are shielded. |
Note: These are general trends, and the actual chemical shifts can be influenced by the solvent and the presence of the carboxylic acid group.
The coupling constants (J-values) between adjacent protons can also provide valuable structural information, helping to confirm the substitution pattern.[9]
Experimental Protocol: NMR Spectroscopy
The following is a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[10]
NMR Sample Preparation and Analysis Workflow
Figure 2: NMR Experimental Workflow (Within 100 characters)
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the methyl-substituted quinoline carboxylic acid.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the magnetic field to ensure homogeneity and optimal resolution.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. For complex structures, 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous signal assignment.[7]
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
-
In Silico Insights: Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), complements experimental data by providing insights into the electronic structure and relative stabilities of different isomers.[11] Molecular docking studies can further predict how these structural differences might influence binding to a biological target.[12][13]
Comparative Molecular Properties
Computational calculations can be used to determine a range of molecular properties that are influenced by the position of the methyl group.
| Property | Impact of Methyl Position |
| Dipole Moment | The magnitude and direction of the molecular dipole moment will vary depending on the methyl group's position relative to the electron-withdrawing nitrogen and carboxylic acid groups. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are affected by the electron-donating methyl group, which can influence the molecule's reactivity and electronic absorption properties.[11] |
| Molecular Electrostatic Potential (MEP) | MEP maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting how the methyl group alters the electrostatic landscape, which is crucial for intermolecular interactions.[11] |
| Conformational Energy | Calculations can predict the most stable conformation of the carboxylic acid group relative to the quinoline ring and how this is influenced by steric hindrance from the methyl group. |
Logical Relationship of Structural Analysis Techniques
Figure 3: Interplay of Analytical Techniques (Within 100 characters)
Conclusion
The structural comparison of methyl-substituted quinoline carboxylic acids reveals that the position of the methyl group is a critical determinant of their physicochemical properties. Through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of these structural nuances. This knowledge is not merely academic; it is fundamental to the rational design of new therapeutic agents with enhanced efficacy and selectivity. The experimental protocols and comparative data presented in this guide provide a robust framework for scientists in the field to conduct their own investigations and contribute to the ever-evolving landscape of medicinal chemistry.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Methylquinoline-8-carboxylic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 5-Methylquinoline-8-carboxylic acid, a compound with significant potential, demands a meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for its handling, grounded in established safety principles and data from analogous chemical structures. Our objective is to empower researchers with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
The quinoline moiety is associated with several hazards, including the potential for skin, eye, and respiratory irritation.[1][2][3] Some quinoline compounds are also classified as harmful if swallowed.[1] Notably, quinoline itself is treated as a potential carcinogen and mutagen, necessitating cautious handling to minimize all possible exposure.[4] The presence of a carboxylic acid group may introduce additional corrosive properties.
Summary of Potential Hazards:
| Hazard Class | GHS Category (Anticipated) | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Category 4 (Potential) | Harmful if swallowed.[1] |
Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 5-Methylquinoline-8-carboxylic acid. The following is a step-by-step guide to donning and doffing the required PPE.
PPE Selection Workflow
Caption: PPE selection workflow for handling 5-Methylquinoline-8-carboxylic acid.
Step-by-Step PPE Protocol:
Donning (Putting On) PPE:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
First Pair of Gloves: Don a pair of nitrile gloves.
-
Laboratory Coat: Put on a clean, buttoned laboratory coat. Ensure the sleeves are fully extended to your wrists.
-
Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.[5] This provides a crucial barrier against skin exposure.
-
Eye Protection: Put on chemical splash goggles that conform to ANSI Z87.1 standards. Safety glasses with side shields do not offer sufficient protection from splashes.[5]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved N95 or higher-rated respirator is required.[5] Ensure you have been properly fit-tested for the respirator you are using.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Laboratory Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Place it in a designated laundry receptacle or disposal bag.
-
Eye Protection: Remove your safety goggles by handling the strap, avoiding contact with the front surfaces.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational plan is paramount for minimizing exposure and preventing contamination.
Engineering Controls:
-
Ventilation: Always handle 5-Methylquinoline-8-carboxylic acid in a certified chemical fume hood to mitigate inhalation risks.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary equipment and waste containers are within the chemical fume hood.
-
Weighing: If handling the solid form, weigh the compound in the fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Dissolving and Transfers: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a funnel for transfers between containers.
-
Housekeeping: Clean any spills immediately, following the spill response plan outlined below. Keep the work area clean and uncluttered.
Emergency and Disposal Plan
A clear and practiced emergency and disposal plan is a non-negotiable component of laboratory safety.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Isolate: Restrict access to the spill area.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Containment and Cleanup: For small spills, use an absorbent material appropriate for chemical spills to contain the substance. Carefully scoop the absorbed material into a labeled, sealed waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous chemical waste.
Disposal Plan:
-
Waste Segregation: All waste contaminated with 5-Methylquinoline-8-carboxylic acid, including gloves, weighing papers, and pipette tips, must be disposed of in a designated, clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations.[6]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly advance your research with 5-Methylquinoline-8-carboxylic acid.
References
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline.
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 2-Methylquinoline-6-carboxylic Acid.
- Fisher Scientific. (2025). Safety Data Sheet: 8-Methylquinoline.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Methylquinoxaline.
- Szymańska, J. (2000). Quinoline. Documentation of proposed values of occupational exposure limits (OELs).
- Cayman Chemical. (2025). Safety Data Sheet: Quinolinic Acid.
- Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24312, 5-Methylquinoline.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Dow Chemical Company. (2012). Personal Protective Equipment Guidance.
- Echemi. (n.d.). 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Chemos GmbH & Co. KG. (2021).
- ScienceLab.com. (2010).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline.
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 5-Methylquinoxaline.
- Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
- Sigma-Aldrich. (n.d.). 8-Methylquinoline 97.
Sources
- 1. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
